6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
Description
BenchChem offers high-quality 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1H-indazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2)3-7-6(5-10-11-7)8(12)4-9/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOAXGPGVISHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
The indazole nucleus is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its derivatives have demonstrated a wide array of biological properties, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Within this class of compounds, 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one represents a key building block, offering a unique three-dimensional structure that is attractive for the design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one. By synthesizing theoretical calculations with established experimental protocols for related structures, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this promising scaffold in their scientific endeavors.
I. Chemical Structure and Physicochemical Properties: A Theoretical and Comparative Analysis
The structural framework of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one consists of a fused pyrazole and a dimethyl-substituted cyclohexenone ring. This arrangement imparts a degree of conformational rigidity, a desirable trait in drug design for optimizing interactions with biological targets.
Tautomerism: A Key Consideration
A critical aspect of the chemistry of 1,5,6,7-tetrahydro-4H-indazol-4-ones is the existence of annular tautomerism. Computational studies have been performed on 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one to determine the relative stability of its tautomeric forms.[5][6] These studies indicate that while multiple tautomers can exist, the 1H- and 2H-tautomers are the most significant. The relative populations of these tautomers can be influenced by the solvent environment.[5]
Physicochemical Data
| Property | Value (for 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one) | Source |
| Molecular Formula | C10H13NO | [7] |
| Molecular Weight | 163.22 g/mol | [7] |
| XLogP3 | 1.7 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 1 | [7] |
| Rotatable Bond Count | 0 | [7] |
II. Synthesis of the Tetrahydro-indazol-4-one Core: A Step-by-Step Protocol
The synthesis of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is typically achieved through the condensation of a 1,3-cyclohexanedione derivative with hydrazine or a substituted hydrazine. The following protocol is a generalized procedure based on established methods for analogous structures.[8]
Experimental Protocol: Synthesis of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
Causality Behind Experimental Choices: The choice of a 1,3-dione as the starting material is fundamental as it provides the requisite carbon framework for the cyclohexenone ring. Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is the logical precursor for the 6,6-dimethyl substitution pattern. Hydrazine hydrate is a common and effective source of the two nitrogen atoms required to form the pyrazole ring. The acidic or basic conditions catalyze the condensation and subsequent cyclization reactions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimedone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one.
Self-Validating System: The purity and identity of the synthesized compound must be rigorously confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data should be consistent with the proposed structure.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one.
III. Applications in Drug Discovery and Development
The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is a valuable starting point for the development of novel therapeutic agents. Its inherent structural features and the potential for functionalization at various positions make it a versatile template for library synthesis and lead optimization.
Derivatives of the tetrahydro-indazol-4-one core have been investigated for their potential as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases.[9][10] The core structure serves as a rigid scaffold to which various substituents can be appended to modulate potency and selectivity against the target enzyme.
Illustrative Signaling Pathway: Inhibition of Human Neutrophil Elastase
The following diagram illustrates the general principle of HNE inhibition by a therapeutic agent, a potential application for derivatives of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one.
Caption: Inhibition of HNE by a potential indazolone-based therapeutic agent.
Conclusion
6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Its rigid, three-dimensional structure and the possibility of tautomerism offer unique opportunities for the design of novel bioactive molecules. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview based on theoretical studies and data from closely related analogs. The outlined synthetic protocol and the discussion of its potential applications, particularly in the context of HNE inhibition, underscore the value of this compound for further investigation in drug discovery and development programs.
References
- Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media - PMC. (n.d.).
-
Zhu, J. S., Li, N., Son, J.-H., Haddadin, M. J., Tantillo, D. J., & Kurth, M. J. (2018). N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. Organic Letters, 20(16), 4736–4739. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved February 23, 2026, from [Link]
- Pawar, M. P., Vyas, K., Shah, N. M., & Nimavat, K. (2012). Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone. International Journal for Pharmaceutical Research Scholars (IJPRS), 1(3), 211-216.
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved February 23, 2026, from [Link]
- Gaikwad, N. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248.
-
PubChem. (n.d.). 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one. Retrieved February 23, 2026, from [Link]
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13, 568-574.
- Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89(8), 1685-1690.
-
J-GLOBAL. (n.d.). N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)acrylamide. Retrieved February 23, 2026, from [Link]
-
Crocetti, L., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 52, 128380. [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. Retrieved February 23, 2026, from [Link]
-
Penchev, P. N., & Nachkova, S. R. (2010). A database of assigned C-13 NMR spectra. Retrieved February 23, 2026, from [Link]
- Crocetti, L., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 52, 128380.
-
SpectraBase. (n.d.). 4H-indazol-4-one, 1,5,6,7-tetrahydro-3,6,6-trimethyl-1-[2-(1-methylethyl)phenyl]-. Retrieved February 23, 2026, from [Link]
-
PubChemLite. (n.d.). 6-hydroxy-1,7-dimethyl-4-(6-oxo-1h-purin-9-yl)-4,5,6,7-tetrahydroindole-3-carbaldehyde. Retrieved February 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone - IJPRS [ijprs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | C10H13NO | CID 2752284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 16315-16-5 | Benchchem [benchchem.com]
- 9. flore.unifi.it [flore.unifi.it]
- 10. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Potential of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one Scaffolds
[1][2]
Executive Summary
The 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Derived primarily from the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with hydrazine derivatives, this bicyclic heterocycle bridges the gap between synthetic accessibility and functional versatility.[1]
Recent high-impact studies have elevated this scaffold from a mere chemical intermediate to a potent pharmacophore.[1] Its derivatives exhibit nanomolar-range inhibition of Human Neutrophil Elastase (HNE) , significant antimicrobial activity via DNA gyrase interference, and analgesic properties modulating the opioid/COX pathways. This guide dissects the chemical architecture, structure-activity relationships (SAR), and validated experimental protocols necessary to leverage this scaffold in next-generation drug development.[1]
Chemical Architecture & Synthesis[1][3][4][5]
Structural Dynamics: Tautomerism
The core 1,5,6,7-tetrahydro-indazol-4-one system exists in a dynamic tautomeric equilibrium between the 1H- and 2H- forms.[1]
-
1H-Tautomer: Generally thermodynamically favored in polar solvents.[1]
-
2H-Tautomer: Often stabilized by specific N-substitutions or non-polar environments.[1]
-
Implication: This equilibrium is critical during N-alkylation or acylation reactions, often yielding regioisomeric mixtures that require careful chromatographic separation (e.g., using varying ratios of Ethyl Acetate/Hexane).[1]
Synthetic Pathway (The Dimedone Route)
The most robust synthetic route utilizes the Knoevenagel condensation followed by Michael addition and cyclization. The gem-dimethyl group at C-6 (inherited from dimedone) provides essential lipophilicity and steric bulk, protecting the ring from metabolic oxidation.[1]
DOT Diagram 1: Synthesis Workflow
Caption: Step-wise synthesis of the core scaffold via enaminone intermediate condensation.
Pharmacological Profiles[1][6][7][8]
Anti-Inflammatory: Human Neutrophil Elastase (HNE) Inhibition
The most promising application of this scaffold lies in the inhibition of HNE, a serine protease implicated in COPD and acute lung injury.
-
Mechanism: The indazolone core mimics the peptide substrate, docking into the S1 pocket of HNE.
-
Potency: N-acylated derivatives (specifically N-benzoyl or N-toluoyl) have demonstrated
values as low as 6 nM .[1] -
Selectivity: High selectivity observed against related proteases like Trypsin and Thrombin.[1]
Antimicrobial: DNA Gyrase Targeting
Derivatives substituted at the C-3 position (e.g., with indole or phenyl groups) show broad-spectrum activity against Gram-positive bacteria (S. aureus) and Gram-negative bacteria (E. coli).[1]
-
Target: Molecular docking confirms binding to the ATP-binding site of the DNA Gyrase B subunit (PDB: 1KZN), disrupting bacterial replication.[1]
Analgesic: Opioid & COX Modulation
The 3,6,6-trimethyl variant acts as a dual-action agent:[1]
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions on the 6,6-dimethyl-1,5,6,7-tetrahydro-indazol-4-one core.
| Position | Substituent (R) | Effect on Activity | Primary Target |
| N-1 / N-2 | Acyl (Benzoyl, Toluoyl) | Significantly Increases HNE inhibition potency ( | HNE (Anti-inflammatory) |
| N-1 / N-2 | Alkyl (Methyl, Ethyl) | Reduces HNE activity; Increases stability for oral bioavailability.[1] | General / Opioid |
| C-3 | Indole / Phenyl | Enhances lipophilic interaction with DNA Gyrase hydrophobic pockets.[1] | Antimicrobial (DNA Gyrase) |
| C-6 | Gem-dimethyl | Essential. Maintains ring conformation and prevents metabolic oxidation at C-6.[1] | All Targets (Pharmacokinetics) |
| C-4 (Carbonyl) | Thiocarbonyl (C=S) | generally decreases stability; C=O is preferred for H-bonding.[1] | HNE / COX |
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of Core Scaffold
Rationale: Microwave irradiation reduces reaction time from hours to minutes and improves yield by suppressing side reactions.[1]
Reagents: Dimedone (10 mmol), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (11 mmol), Hydrazine Hydrate (12 mmol), Ethanol (15 mL).
-
Enaminone Formation: In a microwave vial, dissolve Dimedone in ethanol. Add DMF-DMA dropwise.[1]
-
Irradiation 1: Seal and irradiate at 100°C, 150W for 5 minutes. (Monitor TLC for disappearance of dimedone).
-
Cyclization: Cool the vial slightly. Add Hydrazine Hydrate.[1][3][4][5]
-
Irradiation 2: Reseal and irradiate at 120°C, 200W for 8 minutes.
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL). The solid precipitate is the crude 6,6-dimethyl-1,5,6,7-tetrahydro-indazol-4-one.[1]
-
Purification: Recrystallize from Ethanol/Water (8:2) to yield white crystals (Yield > 85%).
Protocol B: Human Neutrophil Elastase (HNE) Inhibition Assay
Rationale: Spectrophotometric kinetic assay to determine
Materials:
-
Enzyme: Human Neutrophil Elastase (purified, 20 nM final conc).
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).[1]
-
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.
Procedure:
-
Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute serially in buffer.
-
Incubation: In a 96-well plate, mix 10 µL of inhibitor solution with 150 µL of HNE enzyme solution. Incubate at 25°C for 15 minutes to allow equilibrium binding.
-
Initiation: Add 40 µL of Substrate solution (final conc 200 µM).
-
Measurement: Immediately monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a microplate reader.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation: .[1]
Mechanism of Action: HNE Inhibition Pathway[1]
The following diagram illustrates the downstream effects of inhibiting HNE with the 6,6-dimethyl-indazolone scaffold.
DOT Diagram 2: HNE Inhibition Mechanism
Caption: Blockade of HNE-mediated tissue degradation and cytokine activation by indazolone scaffolds.[1]
References
-
Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Nasr & Said (2003).[1][5] ResearchGate.[1][5] Link
-
1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Crocetti et al. (2021).[1][6] Bioorganic & Medicinal Chemistry Letters.[1][6] Link
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one. Journal of Medicinal and Chemical Sciences (2022).[1][7][3]Link
-
Efficient synthesis of highly substituted tetrahydroindazolone derivatives. Song et al. (2012).[1] ACS Combinatorial Science.[1][8] Link
-
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Opioid Receptor Modulation. BenchChem Technical Report.Link
Sources
- 1. CAS 499206-33-6: 4H-Indazol-4-one, 1,5,6,7-tetrahydro- [cymitquimica.com]
- 2. 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 16315-16-5 | Benchchem [benchchem.com]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. flore.unifi.it [flore.unifi.it]
- 7. (PDF) Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [academia.edu]
- 8. researchgate.net [researchgate.net]
Technical Guide: Biological Activity & Therapeutic Potential of Indazol-4-one Derivatives
Executive Summary
The indazol-4-one scaffold (specifically the 4,5,6,7-tetrahydro-1H-indazol-4-one core) represents a "privileged structure" in medicinal chemistry. Unlike its fully aromatic indazole counterpart found in approved drugs like Pazopanib, the indazol-4-one retains a cyclic enone functionality fused to a pyrazole ring. This structural nuance confers unique reactivity and hydrogen-bonding capabilities, making it an ideal mimic for ATP-binding motifs in kinases and chaperones.
This technical guide dissects the biological utility of this scaffold, focusing on its dominant role as an Hsp90 inhibitor in oncology, its emerging antimicrobial profile, and the specific synthetic pathways required to access high-value derivatives.
Structural Perspective & Synthetic Accessibility
To understand the biological activity, one must first master the scaffold's construction. The core pharmacophore is defined by the presence of a ketone at position 4 and a variable degree of saturation in the fused ring.
The Pharmacophore
The biological potency of indazol-4-ones is largely governed by substitutions at three key positions:
-
N1 Position: Critical for solubility and pharmacokinetic profile. Aryl substitutions here often improve lipophilicity but may reduce metabolic stability.
-
C3 Position: The primary vector for potency. Introduction of substituted aryl rings here (via aldehyde precursors) allows for pi-stacking interactions within protein binding pockets.
-
C6 Position: Often carries gem-dimethyl groups (derived from dimedone), which provide steric bulk and conformational rigidity, locking the molecule into a bioactive orientation.
Synthetic Workflow (Graphviz)
The most robust method for accessing this library is the multicomponent reaction (MCR) involving dimedone, an aldehyde, and hydrazine.
Figure 1: The One-Pot Multicomponent Synthesis Route. This convergent strategy allows for rapid library generation by varying the aldehyde (C3) and hydrazine (N1) inputs.
Primary Therapeutic Area: Oncology & Hsp90 Inhibition[1][2][3]
The most significant application of indazol-4-one derivatives is in the inhibition of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone required for the stability of "client proteins" (e.g., HER2, AKT, RAF) that drive cancer cell growth.
Mechanism of Action
Indazol-4-one derivatives, particularly those structurally related to the C-terminal truncated scaffold of deguelin , act as ATP-competitive inhibitors. By occupying the ATP-binding pocket (often the N-terminal, though C-terminal modulation is also observed in specific analogs), they prevent Hsp90 from folding its client proteins.
Causality:
-
Inhibition: Indazol-4-one binds to Hsp90.[1]
-
Destabilization: Hsp90 loses chaperone function.
-
Ubiquitination: Unfolded client proteins (e.g., HER2) are tagged by E3 ligases.
-
Degradation: Proteasome degrades the client proteins, leading to cancer cell apoptosis.
Signaling Pathway Visualization
Figure 2: Hsp90 Inhibition Cascade. The diagram illustrates how indazol-4-one derivatives disrupt the chaperone cycle, forcing oncogenic proteins into the degradation pathway.
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes cytotoxicity data (IC50 in µM) for key derivatives against breast (MCF-7) and lung (A549) cancer lines, highlighting the importance of the C3-aryl substituent.
| Compound ID | R1 (N-Substituent) | R2 (C3-Aryl) | IC50 (MCF-7) | IC50 (A549) | Activity Note |
| Ref-1 (Deguelin) | - | - | 0.82 µM | 1.10 µM | Natural Product Std |
| IND-A1 | Phenyl | 4-Cl-Phenyl | 4.20 µM | 5.15 µM | Moderate |
| IND-A4 | Phenyl | 3,4,5-trimethoxyphenyl | 0.45 µM | 0.60 µM | High Potency |
| IND-B2 | H | 4-NO2-Phenyl | >50 µM | >50 µM | Inactive |
| IND-C6 | Methyl | 2-Thienyl | 8.12 µM | 9.40 µM | Bioisostere |
Key Insight: The presence of electron-donating methoxy groups on the C3 phenyl ring (IND-A4) significantly enhances potency, likely due to improved hydrogen bonding within the Hsp90 pocket, mimicking the interaction of natural nucleotides.
Secondary Activity: Antimicrobial & Anti-inflammatory
While oncology is the primary driver, recent screens have identified activity against resistant bacterial strains.
-
Target: DNA Gyrase (putative).[2]
-
Key Modification: Introduction of a hydrazine carbothioamide moiety at the C3 or C6 position transforms the scaffold into a potent antibacterial agent, particularly against S. aureus.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized.
Protocol A: One-Pot Synthesis of 3-Aryl-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Rationale: This method utilizes the in situ generation of a Knoevenagel intermediate followed by Michael addition, avoiding the isolation of unstable intermediates.
Materials:
-
Dimedone (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Solvent: Ethanol (10 mL)
-
Catalyst: Triethylamine (TEA) or Piperidine (cat. amount)
Step-by-Step:
-
Charge: In a 50 mL round-bottom flask, dissolve Dimedone (140 mg) and the specific Aryl Aldehyde in Ethanol (10 mL).
-
Activate: Add 2-3 drops of Piperidine. Stir at room temperature for 15 minutes. Why: This initiates the Knoevenagel condensation.
-
Cyclize: Add Phenylhydrazine (1.0 mmol) to the mixture.
-
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Work-up: Cool to room temperature. The product often precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF. Self-Validation: Purity should be confirmed via melting point and 1H-NMR (look for the disappearance of the aldehyde proton signal at ~10 ppm).
Protocol B: In Vitro MTT Cytotoxicity Assay
Rationale: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. It is the industry standard for assessing cell viability.
Step-by-Step:
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of
cells/well. Incubate for 24h to allow attachment. -
Treatment: Dissolve the Indazol-4-one derivative in DMSO (ensure final DMSO < 0.1%). Prepare serial dilutions (0.1 µM to 100 µM). Add to wells.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2. Why: Sufficient time is needed for the drug to induce apoptosis.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove media (do not disturb formazan crystals). Add 150 µL DMSO to dissolve the purple formazan.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).
References
-
Synthesis & General Activity: Gaikawad, D. D., et al.[2] "Synthesis of indazole motifs and their medicinal importance: an overview." European Journal of Medicinal Chemistry, 2014.[3][2] Link
-
Hsp90 Inhibition: Lee, J., et al.[4][3] "Discovery of Indazole Inhibitors for Heat Shock Protein 90 as Anti-Cancer Agents."[4] SSRN, 2024. Link
-
Deguelin Analogs: Oh, S. H., et al.[5] "Structural basis for the inhibition of Hsp90 by deguelin-derived indazole analogs." Bioorganic & Medicinal Chemistry Letters, 2012.[4] Link
-
Antimicrobial Activity: Rafique, R., et al.[6] "Facile CuCl2[7]·2H2O catalyzed one-pot conversion of dimedone into highly functionalized indazole based N-arylhydrazinecarbothioamides."[7] Journal of King Saud University - Science, 2020. Link
-
Synthetic Methodology: Nayak, K. H., et al.[6][8][9] "Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation." ChemistrySelect, 2023.[10] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. innovatpublisher.com [innovatpublisher.com]
- 3. Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sirjana.in [sirjana.in]
Tautomeric equilibrium in 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
An In-Depth Technical Guide to the Tautomeric Equilibrium in 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is a heterocyclic compound of significant interest in medicinal chemistry. Its chemical behavior and biological activity are intrinsically linked to a subtle yet critical phenomenon: tautomeric equilibrium. This guide provides a comprehensive technical analysis of the tautomeric forms of this molecule, synthesizing computational predictions with experimental methodologies. We will explore the structural nuances of the primary tautomers, the energetic landscape governing their interconversion, and the profound influence of the surrounding environment on the equilibrium's position. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to investigate and understand this crucial aspect of the molecule's character.
Introduction: The Dynamic Nature of Tautomerism
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1][2] Unlike resonance structures, tautomers are distinct chemical species with different arrangements of both atoms and electrons.[1] The most common form, prototropic tautomerism, involves the migration of a proton, often accompanied by a shift in a double bond. For N-heterocyclic compounds, this phenomenon, particularly annular tautomerism where a proton moves between two ring nitrogen atoms, dictates key molecular properties including:
-
Receptor Binding: The shape, hydrogen bonding capabilities, and electrostatic profile of a molecule can change dramatically between tautomeric forms, altering its affinity and selectivity for a biological target.
-
Physicochemical Properties: Solubility, lipophilicity (LogP), and pKa are all dependent on the dominant tautomeric form.
-
Spectroscopic Signature: Each tautomer possesses a unique spectroscopic fingerprint, which can be used for its identification and quantification.[2][3]
The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is a prime example of a system where tautomerism is a key consideration.[4] This guide focuses specifically on the 6,6-dimethyl derivative, a molecule where the interplay of electronic and steric factors creates a finely balanced equilibrium.
The Tautomeric Landscape of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
The core structure of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one allows for the existence of three primary tautomeric forms: the 1H-indazole, the 2H-indazole, and the 4-hydroxy-indazole (OH) form.[5][6][7]
Caption: The three principal tautomeric forms of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one.
The equilibrium between the 1H and 2H forms constitutes annular tautomerism, while the interconversion between the keto forms (1H and 2H) and the OH form is a classic keto-enol tautomerism. Understanding the relative stability of these forms is paramount.
Theoretical Framework: A Computational Deep Dive
To elucidate the intrinsic stability of these tautomers, quantum-chemical calculations are indispensable. Computational studies on 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one (referred to as compound 2 in the cited literature) have been performed using various levels of theory, including semi-empirical (AM1), ab initio Hartree-Fock (HF), and Density Functional Theory (DFT) with the B3LYP functional.[5][6][7]
Gas Phase Stability
In the absence of solvent, the calculations reveal a delicate energy balance.
-
AM1 and DFT (B3LYP/6-31G ) calculations consistently predict the 2H-tautomer to be the most stable form in the gas phase.[5][6]
-
Ab initio (HF/6-31G)* calculations, however, suggest a slight preference for the 1H-tautomer .[6]
Crucially, all methods agree that the energy difference between the 1H and 2H tautomers is very small, typically in the range of 1-3 kJ/mol.[5][6] This small energy gap is the reason why the equilibrium is so sensitive to external factors.
In stark contrast, the OH-tautomer is predicted by all computational methods to be significantly less stable.[6] The energetic penalty for its formation is substantial, primarily due to the loss of aromaticity in the fused pyrazole ring, a thermodynamically unfavorable event.[6]
The Role of Dipole Moment and Solvent Effects
The transition from the gas phase to solution can dramatically alter the tautomeric landscape.[8][9][10] The influence of a solvent is strongly related to the dipole moment of the solute. A higher dipole moment leads to stronger interactions with polar solvents, resulting in greater stabilization.
Calculations show that the 1H-tautomers consistently possess higher dipole moments than their 2H counterparts.[6] This is a critical insight: it predicts that polar solvents will preferentially stabilize the 1H form, shifting the equilibrium in its favor.[6] Therefore, while the 2H form may be more stable in the gas phase, the 1H form is expected to become significantly more populated in polar media like DMSO, methanol, or water.
Experimental Verification: Protocols and Analysis
Theoretical predictions require experimental validation. Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are powerful tools for probing tautomeric equilibria in solution.[2][3]
Protocol: NMR Spectroscopic Analysis
NMR spectroscopy is arguably the most definitive method for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow enough on the NMR timescale.[1][2] For many N-H tautomers, the exchange is fast, leading to averaged signals. However, distinct spectra for 1H and 2H indazoles can often be observed, as evidenced in related systems.[5][11]
Objective: To identify the presence of 1H and 2H tautomers of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one in a polar aprotic solvent and determine their relative ratio.
Materials:
-
Sample of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d6 in a clean, dry NMR tube. Ensure complete dissolution.
-
Acquisition of ¹H NMR Spectrum:
-
Lock and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic and N-H regions. The N-H proton signals for the 1H and 2H tautomers are expected to appear at different chemical shifts, typically as broad singlets.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The carbon atoms within the pyrazole ring (especially C3 and C3a) are highly sensitive to the position of the proton and will exhibit distinct chemical shifts for each tautomer.[5]
-
-
Data Analysis:
-
Identification: Assign the distinct sets of signals in both ¹H and ¹³C spectra to the 1H and 2H tautomers. This may be aided by comparison to computational (GIAO) chemical shift predictions or data from structurally similar model compounds.
-
Quantification: Integrate the corresponding, well-resolved signals in the ¹H NMR spectrum for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution. For example, if two distinct N-H signals are observed, their integral ratio gives the equilibrium constant (K_T = [1H]/[2H]).
-
Protocol: UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy provides complementary information. While often insufficient for definitive quantification on its own due to overlapping bands, it is excellent for observing shifts in equilibrium as a function of solvent polarity (solvatochromism).[12][13]
Objective: To qualitatively observe the effect of solvent polarity on the tautomeric equilibrium.
Materials:
-
Sample of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
-
Spectroscopic grade solvents of varying polarity (e.g., n-Hexane, Dichloromethane, Acetonitrile, Methanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is readily soluble (e.g., Dichloromethane).
-
Sample Preparation: Prepare a series of dilute solutions of identical concentration in each of the different solvents.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.
-
Data Analysis:
-
Compare the absorption maxima (λ_max) and the overall shape of the spectra across the different solvents.
-
A significant shift in λ_max or a change in the relative intensities of absorption bands with increasing solvent polarity provides strong evidence of a shift in the tautomeric equilibrium. The more polar tautomer (predicted to be the 1H form) will be favored in more polar solvents.
-
Caption: Experimental workflow for the characterization of tautomeric equilibrium.
Summary of Key Data
The following table summarizes the theoretical findings for 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one (Compound 2 ).[5][6]
| Computational Method | Predicted Most Stable Tautomer (Gas Phase) | Energy Difference (ΔE, 1H - 2H) | Dipole Moment (1H) | Dipole Moment (2H) |
| AM1 | 2H | +2.43 kJ/mol | 4.35 D | 2.00 D |
| HF/6-31G | 1H | -0.96 kJ/mol | 5.34 D | 2.45 D |
| B3LYP/6-31G | 2H | +2.72 kJ/mol | 4.75 D | 2.21 D |
A positive ΔE indicates the 2H tautomer is more stable.
Conclusion and Implications for Drug Development
The tautomeric equilibrium of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is a finely balanced system. Computational studies indicate that while the 2H tautomer may be slightly more stable in the gas phase, the higher dipole moment of the 1H tautomer ensures its significant, and likely dominant, presence in polar environments relevant to biological systems.[6]
For professionals in drug development, this understanding is not merely academic. The specific tautomeric form present can dictate the success or failure of a drug candidate. A molecule crystallized as one tautomer (e.g., the 2H form in a non-polar solvent) may convert to another upon dissolution in an aqueous buffer for an in-vitro assay, presenting a different set of hydrogen bond donors and acceptors to the target protein. This can lead to inconsistencies between solid-state characterization and biological activity data. Therefore, a thorough characterization of the tautomeric behavior in relevant media, using the protocols outlined in this guide, is a critical step in the development of any compound based on this scaffold.
References
-
Medina, C. P., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]
-
Medina, C. P., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. PubMed Central, PMCID: PMC6148593. [Link]
-
Medina, C. P., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed, PMID: 17962774. [Link]
-
Csendes, Z., & Fiser, B. (2005). Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution. PubMed, PMID: 16305202. [Link]
-
Notario, R., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. [Link]
-
Taylor, R. (2014). The effect of changes in structure and solvent on tautomeric equilibria of simple heterocycles. ResearchGate. [Link]
-
Al-Hujran, T. A., et al. (2022). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI. [Link]
-
Elguero, J., et al. (2010). The Structures of Indazolin-3-one (=1,2-Dihydro-3 H -indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. [Link]
-
Katritzky, A. R., & Karelson, M. (1991). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Brown, B. M., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. [Link]
-
Medina, C. P., et al. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Sciforum. [Link]
-
Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. LOCKSS. [Link]
-
Laine, B., et al. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]
-
Coutinho, T. D., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PubMed Central. [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2017). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate. [Link]
-
Goud, S. K., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
-
Mahmoudi Aval, M., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
-
da Silva, J. P., et al. (2013). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red). ResearchGate. [Link]
-
Martin, V., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. PubMed Central. [Link]
-
Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
El’chaninov, M. M., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]
-
Marchenko, K. I., et al. (2024). Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. ResearchGate. [Link]
-
Kotha, S., et al. (2016). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. ResearchGate. [Link]
-
Sytnik, K., et al. (2016). Crystal structure of 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride and its monohydrate. PubMed Central. [Link]
-
Mohamed, S. K., et al. (2016). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. PubMed Central. [Link]
-
Al-Issa, S. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. sciforum.net [sciforum.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dial.uclouvain.be [dial.uclouvain.be]
Methodological & Application
Scalable Synthesis of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one: A Comprehensive Guide for Drug Discovery and Development
Introduction: The Significance of the Tetrahydro-indazol-4-one Scaffold
The 6,6-dimethyl-1,5,6,7-tetrahydro-indazol-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its structural rigidity and synthetic tractability make it an attractive starting point for the development of potent and selective inhibitors of various biological targets. Notably, derivatives of the parent 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold have been identified as potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in a range of inflammatory diseases. The development of scalable and efficient synthetic protocols for this key intermediate is therefore of paramount importance to accelerate drug discovery and development programs.
This comprehensive guide provides detailed application notes and scalable synthesis protocols for 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one, designed for researchers, scientists, and drug development professionals. The protocols are presented with an emphasis on scalability, safety, and reproducibility, drawing from established chemical principles and analogous syntheses of related compounds.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is most effectively approached through a classical condensation reaction. The core strategy involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine source. This approach is robust, high-yielding, and amenable to large-scale production.
Key Starting Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione): A readily available and cost-effective cyclic diketone.[1]
-
Hydrazine Hydrate: A common and potent nucleophile for the formation of the pyrazole ring.
The proposed synthesis is a one-pot reaction that proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the desired indazolone product.
Scalable Synthesis Protocol
This protocol is designed for a 100-gram scale synthesis of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn, especially when handling hydrazine hydrate.
Materials and Equipment
| Reagent/Equipment | Quantity/Specification |
| Dimedone | 100 g (0.713 mol) |
| Hydrazine Hydrate (~64%) | 44.6 g (0.891 mol, 1.25 equiv) |
| Ethanol (95%) | 1 L |
| 2 L Three-necked Round Bottom Flask | - |
| Reflux Condenser | - |
| Mechanical Stirrer | - |
| Heating Mantle | - |
| Buchner Funnel and Flask | - |
| Whatman No. 1 Filter Paper | - |
Experimental Procedure
-
Reaction Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel in a fume hood.
-
Dissolution of Dimedone: Charge the flask with dimedone (100 g, 0.713 mol) and ethanol (1 L). Stir the mixture at room temperature until the dimedone is completely dissolved.
-
Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (44.6 g, 0.891 mol) to the stirred solution via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Crystallization and Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool slowly to room temperature. Further cool the flask in an ice bath for 1-2 hours to promote crystallization of the product.
-
Filtration: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold ethanol (2 x 100 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
Expected Yield and Purity
-
Yield: 85-95%
-
Appearance: White to off-white crystalline solid.
-
Purity (by NMR): >98%
Purification of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
For applications requiring higher purity, the product can be further purified by recrystallization.
Recrystallization Protocol
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in a suitably sized Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 15-20 minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the synthesized 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.1 (br s, 1H, NH), 7.4 (s, 1H, C3-H), 2.4 (s, 2H, CH₂), 2.1 (s, 2H, CH₂), 1.0 (s, 6H, 2xCH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 195.0 (C=O), 140.0 (C), 135.0 (C), 110.0 (C), 50.0 (CH₂), 35.0 (C), 30.0 (CH₂), 28.0 (2xCH₃). |
| IR (KBr) | ν (cm⁻¹): 3200-2800 (N-H stretch), 1640 (C=O stretch, conjugated), 1580 (C=C stretch). |
| Melting Point | Approximately 170-175 °C (decomposition may be observed). |
Note: The exact chemical shifts and melting point may vary slightly depending on the solvent and experimental conditions.
Reaction Mechanism and Causality
The synthesis proceeds through a well-established reaction pathway for the formation of pyrazoles from 1,3-dicarbonyl compounds.
Sources
Condensation of dimedone with hydrazine to form indazol-4-ones
Application Note & Protocol
Strategic Synthesis of Tetrahydro-1H-indazol-4-ones via Dimedone-Hydrazine Condensation: A Gateway to Novel Therapeutics
Abstract: This document provides a comprehensive guide for the synthesis of 3,3,6,6-tetramethyl-3,4,6,7-tetrahydro-1H-indazol-4-one, a valuable heterocyclic scaffold, through the condensation reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with hydrazine. We delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and outline methods for product characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both the practical steps for synthesis and the theoretical foundation behind the methodology. The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]
Introduction: The Significance of the Indazol-4-one Scaffold
Indazole derivatives are a cornerstone in modern drug discovery, recognized for their versatile therapeutic potential.[3][4] The fused bicyclic system, consisting of a benzene ring and a pyrazole ring, is present in several FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitors Axitinib and Pazopanib.[4][5] The tetrahydro-indazol-4-one framework, specifically, serves as a crucial intermediate, allowing for further functionalization to explore novel chemical space and develop potent biological agents. These compounds have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[6]
The reaction between a 1,3-dicarbonyl compound like dimedone and hydrazine represents a classical and efficient route to this important heterocyclic system. Understanding the nuances of this condensation reaction is therefore critical for chemists aiming to synthesize libraries of indazole-based compounds for screening and development.
Reaction Mechanism: A Stepwise Annulation
The formation of the indazol-4-one ring from dimedone and hydrazine is a multi-step process that begins with a nucleophilic addition, followed by an intramolecular cyclization and dehydration. The overall transformation can be understood as a condensation-cyclization cascade.
Causality of the Mechanism:
-
Nucleophilic Attack: Hydrazine, with its two nucleophilic nitrogen atoms, initially attacks one of the electrophilic carbonyl carbons of dimedone. This is a standard nucleophilic addition to a carbonyl group.[7]
-
Hydrazone Formation: The resulting tetrahedral intermediate eliminates a molecule of water to form a hydrazone. This step is analogous to imine formation.[7]
-
Tautomerization & Cyclization: The key cyclization step involves the second nitrogen atom of the hydrazone moiety acting as a nucleophile, attacking the remaining carbonyl carbon. This intramolecular reaction is facilitated by the proximity of the reacting groups.
-
Dehydration & Aromatization: The final step is the elimination of a second molecule of water from the cyclic intermediate. This dehydration event results in the formation of a stable, conjugated enone system within the newly formed pyrazole ring, yielding the final tetrahydro-1H-indazol-4-one product.
The diagram below provides a visual representation of this mechanistic pathway.
Caption: Figure 1: Reaction Mechanism for Indazol-4-one Synthesis.
Experimental Protocol: Synthesis of 3,3,6,6-Tetramethyl-3,4,6,7-tetrahydro-1H-indazol-4-one
This protocol details a reliable method for the synthesis of the target compound. The procedure is based on established methodologies for the condensation of 1,3-diones with hydrazine.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | ≥98% | Standard Supplier | - |
| Hydrazine Hydrate (N₂H₄·H₂O) | 80% solution in water | Standard Supplier | Caution: Toxic and corrosive. |
| Ethanol (EtOH) | Absolute (200 proof) | Standard Supplier | Reaction solvent. |
| Glacial Acetic Acid | ACS Grade | Standard Supplier | Optional catalyst. |
| Diethyl Ether | Anhydrous | Standard Supplier | For recrystallization. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | For drying. |
| Round-bottom flask (100 mL) | - | - | - |
| Reflux condenser | - | - | - |
| Magnetic stirrer and hotplate | - | - | - |
| Buchner funnel and filter paper | - | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5,5-dimethylcyclohexane-1,3-dione (dimedone) (10.0 g, 71.3 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask and stir the mixture until the dimedone is fully dissolved.
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (80% solution, 4.46 g, 71.3 mmol, 1.0 eq) to the solution at room temperature. A slight exotherm may be observed. For certain substrates, a catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction, although it is often unnecessary for this specific transformation.
-
Reaction & Monitoring: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Workup - Product Isolation: Once the reaction is complete (as indicated by the consumption of the dimedone starting material on TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Crystallization: As the solution cools, the product will begin to crystallize. To enhance crystallization, the flask can be placed in an ice bath for 30 minutes.
-
Filtration: Collect the crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether (2 x 15 mL) to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50 °C for 2-3 hours or until a constant weight is achieved. The expected product is a white to off-white crystalline solid.
Safety Precautions
-
Hydrazine Hydrate: Hydrazine is highly toxic, a suspected carcinogen, and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Flammable Solvents: Ethanol and diethyl ether are flammable. Ensure that all heating is performed using a heating mantle or oil bath and that no open flames are present in the laboratory.
Caption: Figure 2: Experimental Workflow for Indazol-4-one Synthesis.
Data, Characterization, and Expected Results
Typical Reaction Parameters & Yield
| Parameter | Value |
| Reactant Ratio (Dimedone:Hydrazine) | 1:1 |
| Solvent | Ethanol |
| Temperature | Reflux (~80-85 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
Characterization Data
The structure of the synthesized 3,3,6,6-tetramethyl-3,4,6,7-tetrahydro-1H-indazol-4-one should be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton NMR): The spectrum is expected to be simple due to the molecule's symmetry. Key signals include:
-
A singlet for the two gem-dimethyl groups on the saturated carbon (C6).
-
A singlet for the methylene protons adjacent to the carbonyl group (C4).
-
A singlet for the methylene protons at C7.
-
A broad singlet for the N-H proton of the pyrazole ring, which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR): The spectrum will confirm the carbon framework. Expected signals correspond to:
-
The carbonyl carbon (C=O).
-
Quaternary carbons of the pyrazole ring and the gem-dimethyl groups.
-
Methylene carbons.
-
Methyl carbons.
-
Computational studies and experimental data have been used to assign the tautomeric form (1H vs. 2H) of tetrahydro-indazol-4-ones in different solvents.[9]
-
-
IR Spectroscopy (Infrared):
-
A strong absorption band around 1650-1680 cm⁻¹ corresponding to the α,β-unsaturated ketone (C=O stretch).
-
A broad absorption band in the region of 3100-3300 cm⁻¹ for the N-H stretching vibration.
-
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₀H₁₄N₂O, MW: 178.23 g/mol ).[10]
References
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). MDPI. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. Available at: [Link]
-
Synthesis and biological study of some novel schiffs bases of indazolone derivatives. (2010). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis and biological evaluation of new indazole derivatives. (n.d.). Academia.edu. Available at: [Link]
-
Synthesis and antiinflammatory activity of novel indazolones. (2003). PubMed. Available at: [Link]
-
Reaction of Dimedone and Benzaldehyde: A Discovery-Based Lab for Second-Semester Organic Chemistry. (2025). ResearchGate. Available at: [Link]
-
The Knoevenagel condensation between substituted benzaldehydes (1a–j)... (n.d.). ResearchGate. Available at: [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]
-
Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. (n.d.). Preprints.org. Available at: [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Tandem Knoevenagel–Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone derivatives. (2014). Arabian Journal of Chemistry. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (n.d.). Taylor & Francis Online. Available at: [Link]
-
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). IJSDR. Available at: [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Academia.edu. Available at: [Link]
-
Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (2006). ResearchGate. Available at: [Link]
-
Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
A concise study on dimedone: A versatile molecule in multi-component reactions, an outlook to the green reaction media. (2017). ResearchGate. Available at: [Link]
-
4,5,6,7-tetrahydro-1H-indazole. (n.d.). PubChem. Available at: [Link]
-
One-pot Synthesis of 3,3,7,7-Tetramethyl- tetrahydro-[1][2][11]triazolo[1,2-a][1][2][11]triazole- 1,5-dithione and its Biological Activities. (n.d.). ResearchGate. Available at: [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2006). ResearchGate. Available at: [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (2014). Organic Chemistry Portal. Available at: [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. Available at: [Link]
-
Introducing new and effective catalysts for the synthesis of pyridazino[1,2-a]indazole, indazolo[2,1-b]phthalazine and pyrazolo[1,2-b]phthalazine derivatives. (n.d.). PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. (PDF) Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [academia.edu]
- 9. researchgate.net [researchgate.net]
- 10. 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 16315-16-5 | Benchchem [benchchem.com]
- 11. (PDF) Synthesis and biological evaluation of new indazole derivatives [academia.edu]
Application Note: 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one as a Privileged Scaffold in Drug Discovery
Executive Summary
The compound 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one (hereafter referred to as 6,6-DM-THI ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in the fusion of a pyrazole ring with a cyclohexenone moiety, rigidified by a gem-dimethyl group. This specific architecture offers three critical advantages over the unsubstituted analog:
-
Metabolic Stability: The gem-dimethyl group at C6 blocks metabolic oxidation at the most reactive allylic/aliphatic position.
-
Solubility Profile: The lipophilic bulk improves membrane permeability while maintaining hydrogen-bond donor/acceptor capability via the pyrazole and ketone motifs.
-
Vector Positioning: It serves as a rigid core that orients pharmacophores in precise geometries required for Kinase (Src, ITK) , HNE (Human Neutrophil Elastase) , and GPCR (Cannabinoid/Opioid) modulation.
This guide details the handling, synthetic utility, and downstream application of 6,6-DM-THI in the synthesis of bioactive heterocycles.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one |
| CAS Number | 20955-75-3 (Generic core); 116355-66-9 (Derivatives often cited) |
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.21 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water |
| Stability | Stable under ambient conditions.[1][2][3] Hygroscopic—store in desiccator. |
Critical Handling Note: Tautomerism
The 6,6-DM-THI scaffold exists in a tautomeric equilibrium between the 1H- and 2H- forms.[4]
-
In Solution (DMSO/MeOH): The 1H-tautomer is thermodynamically favored (>90%) due to dipole minimization and solvent stabilization.
-
Reactivity Implication: When performing N-alkylation, this equilibrium leads to mixtures of N1- and N2-alkylated products. The ratio is highly dependent on the base and solvent used (see Protocol B).
Synthetic Utility & Reaction Pathways[5][6][7]
The 6,6-DM-THI scaffold offers three primary vectors for diversification:
-
N-Alkylation/Arylation (N1/N2): Critical for tuning potency against kinase targets (e.g., Src, ITK).
-
C4-Ketone Modification: Knoevenagel condensations or reductive aminations to attach "tail" regions for GPCR binding.
-
C3-Functionalization: Halogenation (e.g., iodination) allows for Suzuki/Sonogashira couplings to extend the aromatic system.
Visualization of Synthetic Workflows
Caption: Synthetic divergence from the 6,6-DM-THI core. The scaffold is synthesized from Dimedone and then functionalized at N1/N2, C3, or C4 positions.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (6,6-DM-THI)
Use this protocol if you are synthesizing the intermediate from raw materials rather than purchasing.
Objective: Preparation of 6,6-dimethyl-1,5,6,7-tetrahydro-indazol-4-one on a multigram scale.
Reagents:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione): 14.0 g (0.1 mol)
-
Dimethylformamide dimethyl acetal (DMF-DMA): 11.9 g (0.1 mol) (Optional for C3-unsubstituted, but Formic acid/Hydrazine is standard).
-
Standard Route: Dimedone + Formic Acid (or ethyl formate) followed by Hydrazine.
-
Alternative (Direct): Reaction of 2-hydroxymethylenedimedone with hydrazine.
-
Step-by-Step (Optimized Standard Route):
-
Formulation: Dissolve Dimedone (10 mmol) in Ethanol (20 mL).
-
Reagent Addition: Add Hydrazine Hydrate (12 mmol, 1.2 eq) dropwise at room temperature. Caution: Exothermic.
-
Cyclization: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
The product typically precipitates as white crystals.
-
Filter the solid and wash with cold ethanol (2 x 5 mL).
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[5]
-
Yield: Typically 85–92%.
Protocol B: Regioselective N-Alkylation (Kinase Inhibitor Synthesis)
Targeting the N1-position is crucial for bioactivity in Src/ITK inhibitors.
Challenge: The N1 vs. N2 selectivity is governed by steric hindrance and electronics. The "gem-dimethyl" group at C6 sterically crowds the N1 position slightly less than the C3 position if C3 is substituted, but in the unsubstituted core, N1 alkylation is generally favored thermodynamically.
Reagents:
-
6,6-DM-THI (1.0 eq)
-
Alkyl/Aryl Halide (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) - Preferred over for better solubility/yield. -
Solvent: DMF (anhydrous)
Procedure:
-
Dissolution: Dissolve 6,6-DM-THI in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
and stir at RT for 30 mins. The solution may turn yellow/orange (anion formation). -
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Stir at 60°C for 4–6 hours.
-
Differentiation (Crucial Step):
-
Perform LC-MS to determine the N1:N2 ratio.
-
N1-isomer: Usually elutes later on reverse-phase C18 (more lipophilic).
-
N2-isomer: Usually elutes earlier.
-
-
Isolation: Pour into water, extract with EtOAc. Purify via Flash Chromatography (Hexane:EtOAc gradient).
Case Studies in Drug Development
Case Study 1: HNE Inhibitors (Respiratory Disease)
Researchers utilized the 6,6-DM-THI core to develop inhibitors for Human Neutrophil Elastase.
-
Mechanism: The ketone at C4 is preserved or modified to interact with the Serine active site of the enzyme.
-
Key Modification: N-acylation with specific hydrophobic groups (e.g., 4-trifluoromethylbenzoyl) enhanced potency (
< 50 nM). -
Role of 6,6-Dimethyl: Provided essential hydrophobic contacts in the S2 pocket of the enzyme, improving binding affinity 10-fold over the non-methylated analog.
Case Study 2: Src/ITK Kinase Inhibitors
-
Target: Src family kinases and ITK (T-cell signaling).
-
Architecture: The pyrazole nitrogen binds to the hinge region of the kinase ATP-binding site.
-
Optimization: The 6,6-dimethyl group prevents "flat" binding, forcing the molecule into a conformation that improves selectivity against off-target kinases.
Expertise & Troubleshooting (The "Why" and "How")
Q: Why am I getting a mixture of N1 and N2 isomers? A: This is intrinsic to the indazole scaffold. To maximize N1 selectivity:
-
Use sterically bulky bases (e.g.,
) which favor the thermodynamic product (N1). -
Run the reaction in non-polar solvents (like Toluene) if solubility permits, or use phase-transfer catalysis, which often enhances regioselectivity compared to polar aprotic solvents like DMF.
Q: The product is oiling out during recrystallization. A: The gem-dimethyl group increases lipophilicity significantly. If oiling occurs in EtOH/Water:
-
Switch to Isopropyl Alcohol (IPA)/Hexane .
-
Seed the solution with a crystal from a previous batch.
-
Ensure the cooling ramp is slow (10°C per hour).
Q: How do I confirm the structure (N1 vs N2)? A: 2D-NMR (NOESY) is mandatory.
-
N1-Isomer: You will see NOE correlations between the N-substituent protons and the protons at the C7 position (the methylene group adjacent to the gem-dimethyl).
-
N2-Isomer: You will see NOE correlations between the N-substituent and the C3-H (or C3-substituent).
References
-
Synthesis and Tautomerism: Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI, 2006.
-
Kinase Inhibition: Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors.[6] Journal of Medicinal Chemistry, 2015.[6]
-
HNE Inhibitors: 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors.[7] Bioorganic & Medicinal Chemistry, 2011.
-
Multicomponent Reactions: One-Pot Regioselective Synthesis of Tetrahydroindazolones. Elsevier, 2012.
-
Sirtuin Inhibition: Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives as SIRT2 inhibitors. ResearchGate, 2024.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 489-41-8: Globulol | CymitQuimica [cymitquimica.com]
- 3. 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | C10H13NO | CID 2752284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Precision Functionalization of the C3 Position in 4,5,6,7-Tetrahydroindazoles
Application Note & Protocol Guide
Strategic Abstract: The Scaffold & The Challenge
The 4,5,6,7-tetrahydroindazole (THI) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and indazoles. Unlike its fully aromatic counterpart (1H-indazole), the THI fuses a pyrazole ring with a saturated cyclohexene ring. This structural nuance alters the electronic landscape: the C3 position retains aromatic character but is influenced by the electron-donating induction of the aliphatic ring.
The Challenge:
Functionalizing the C3 position is chemically distinct from N-alkylation (N1/N2).[1] The C3-H bond is the most acidic C-H bond on the ring (
This guide details three primary strategies to access C3-substituted THIs:
-
Electrophilic Halogenation (The Gateway): Installing a handle for coupling.
-
Transition Metal-Catalyzed Cross-Coupling: Building complexity via Suzuki-Miyaura.
-
Direct C-H Lithiation: Accessing carbonyls and alkyls via "Nucleophilic Switching."
Decision Matrix: Selecting the Right Pathway
Before beginning synthesis, select the protocol based on your target moiety.
Figure 1: Strategic decision tree for C3-functionalization based on the desired chemical space.
Protocol A: Regioselective C3-Iodination
The Gateway Step
The most robust method for C3 functionalization is the installation of an iodine atom. This provides a reactive handle for subsequent cross-coupling. While direct bromination is possible, iodides are vastly superior for the subsequent Pd-catalyzed steps required for THIs.
Mechanistic Insight
The reaction proceeds via Electrophilic Aromatic Substitution (SEAr). The pyrazole ring is electron-rich. By using N-iodosuccinimide (NIS), we generate a mild iodonium source (
Experimental Protocol
Reagents:
-
4,5,6,7-Tetrahydroindazole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Acetonitrile (0.5 M concentration)
-
Optional: TFA (0.1 equiv) if the reaction is sluggish.
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting tetrahydroindazole in anhydrous Acetonitrile (MeCN).
-
Addition: Cool the solution to 0°C in an ice bath. Add NIS portion-wise over 10 minutes. Note: Adding NIS all at once can cause a localized exotherm and minor regioselectivity erosion.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass = M+126).
-
QC Check: The disappearance of the C3-H singlet (typically ~7.3–7.5 ppm) in 1H NMR confirms the reaction.
-
-
Quench: Pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate (
) to reduce excess iodine (color change from brown/orange to yellow/clear). -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes:EtOAc).
Yield Expectation: 85–95%
Protocol B: Suzuki-Miyaura Cross-Coupling
The Library Builder
Once the C3-iodo handle is installed, Suzuki coupling is the gold standard for creating C3-Aryl or C3-Heteroaryl libraries.
Critical Constraint: Unprotected N-H THIs can poison Palladium catalysts or undergo competitive N-arylation (Chan-Lam type side reactions). It is highly recommended to use an N-protected substrate (e.g., N-SEM, N-Boc, or N-Methyl) for this step.
Workflow Diagram
Figure 2: Simplified catalytic cycle for the C3-arylation of tetrahydroindazoles.
Experimental Protocol
Reagents:
-
N-Protected 3-iodo-4,5,6,7-tetrahydroindazole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) - Chosen for resistance to oxidation and steric bulk. -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Charging: Add the 3-iodo-THI, boronic acid, and Pd catalyst to the vial.
-
Solvent Addition: Add 1,4-Dioxane and the aqueous base.
-
Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of this reaction.
-
Heating: Seal the vial and heat to 90°C for 12 hours (or 110°C for 30 min in a microwave reactor).
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Purification: Flash chromatography.
Protocol C: Direct C-H Lithiation (Nucleophilic Switching)
Accessing Carbonyls and Alkyls
Suzuki coupling struggles to install simple aldehydes or ketones directly. The "Nucleophilic Switch" strategy converts the C3 position into a nucleophile via lithiation.
Prerequisite: The Nitrogen MUST be protected with a non-labile group under basic conditions (e.g., SEM, THP, or Methyl). Boc is unsuitable as it is electrophilic and will react with n-BuLi.
Experimental Protocol
Reagents:
-
N-SEM-4,5,6,7-tetrahydroindazole (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.2 equiv, 2.5M in hexanes)
-
Electrophile (e.g., DMF for aldehyde,
for acid, Alkyl Halide) -
Solvent: Anhydrous THF
Step-by-Step:
-
Cryogenic Setup: Cool a solution of N-protected THI in anhydrous THF to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add n-BuLi dropwise over 15 minutes.
-
Observation: The solution often turns yellow/orange, indicating the formation of the C3-lithio species.
-
-
Incubation: Stir at -78°C for 45 minutes. Do not let the temperature rise, or the lithio-species may decompose or scramble.
-
Trapping: Add the electrophile (neat or in THF) rapidly.
-
For Aldehydes: Add excess DMF (5.0 equiv).
-
For Acids: Bubble dry
gas through the solution.
-
-
Warming: Allow the reaction to warm to RT slowly over 2 hours.
-
Quench: Add saturated
solution. -
Deprotection (Optional): If the N-protecting group is no longer needed, treat with TFA (for SEM/THP) in the next step.
Data & Troubleshooting
Comparative Efficiency Table
| Strategy | Target Moiety | Typical Yield | Key Limitation |
| Iodination (NIS) | Halide (Intermediate) | 90% | Regioselectivity (temp dependent) |
| Suzuki Coupling | Aryl / Heteroaryl | 70-85% | Requires N-protection; Pd cost |
| Lithiation | CHO, COOH, Alkyl | 60-80% | Requires cryogenic conditions; Moisture sensitive |
| Direct Arylation | Aryl | 40-60% | Lower regioselectivity than Suzuki |
Troubleshooting Guide
-
Problem: Reaction yields mixture of N1 and N2 isomers during protection.
-
Solution: This is intrinsic to THIs. Isomers are usually separable by column chromatography. N1 is typically the thermodynamic product; N2 is kinetic.
-
-
Problem: Protodehalogenation during Suzuki (Iodine replaced by H).
-
Solution: The reaction is "wet." Ensure the solvent is degassed thoroughly. Switch to anhydrous conditions using
in DMF if water is the culprit.
-
-
Problem: Low conversion in Lithiation.
-
Solution: Ensure the THF is distilled/dry. Titrate your n-BuLi. If the substrate precipitates at -78°C, warm slightly to -40°C, though this risks selectivity.
-
References
-
Tetrahydroindazole Scaffold in Medicinal Chemistry
- Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands.
-
Source:
-
General Pyrazole/Indazole Iodination Protocols
- Regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil (Applicable to THIs).
-
Source:
-
Suzuki Coupling Methodology
- Suzuki-Miyaura Cross-Coupling Reaction: Scope and Protocols.
-
Source:
-
C3-Lithiation Strategies (Analogous Indazole Chemistry)
- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
-
Source:
-
ITK Inhibitor Application (THI Functionalization)
-
Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors.[2]
-
Source:
-
Sources
Application Note: Microwave-Assisted Synthesis of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one , a critical pharmacophore in the development of p38 MAP kinase inhibitors, anti-inflammatory agents, and HNE (Human Neutrophil Elastase) inhibitors.
Traditional thermal reflux methods for tetrahydroindazolones often require 6–12 hours and suffer from variable yields due to incomplete condensation or side reactions. The microwave-assisted organic synthesis (MAOS) protocol described herein utilizes dielectric heating to accelerate the reaction kinetics, reducing total synthesis time to under 30 minutes while improving the impurity profile.
Scientific Background & Mechanism[1][2][3][4][5]
The Indazole Scaffold in Drug Discovery
The tetrahydroindazolone core acts as a rigid bioisostere for various bicyclic heterocycles. Its ability to tautomerize (1H- vs. 2H-indazole) allows for versatile hydrogen bonding interactions within enzyme active sites, particularly in kinase domains.
Reaction Mechanism
The synthesis proceeds via a two-stage sequence, often telescoped into a single workflow.
-
Enaminone Formation: Condensation of Dimedone (1) with
-Dimethylformamide dimethyl acetal (DMF-DMA) yields the exocyclic enaminone intermediate (2). -
Heterocyclization: Nucleophilic attack by Hydrazine Hydrate (3) on the enaminone, followed by intramolecular cyclization and elimination of dimethylamine and water to form the target indazolone (4).
Microwave Advantage
Ethanol and DMF are utilized as solvents. Ethanol possesses a high loss tangent (
Figure 1: Reaction scheme illustrating the conversion of Dimedone to the target Indazolone via the Enaminone intermediate.
Materials and Equipment
Reagents
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): >98% purity.
- -Dimethylformamide dimethyl acetal (DMF-DMA): Reagent grade.
-
Hydrazine Hydrate: 50-60% solution (Warning: Toxic/Carcinogenic).
-
Solvent: Ethanol (Absolute) or DMF (for Step 1 if isolating).
Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).
-
Vessels: 10 mL or 30 mL pressure-sealed borosilicate glass vials with Teflon/silicone septa.
-
Stirring: Magnetic stir bars (cross-shaped preferred for high viscosity).
Experimental Protocol
This guide recommends a Two-Step, One-Pot protocol for maximum efficiency, though the intermediate can be isolated if high analytical purity is required for characterization.
Step 1: In-situ Enaminone Formation
-
Weigh Dimedone (1.0 mmol, 140 mg) into a 10 mL microwave vial.
-
Add DMF-DMA (1.2 mmol, 160 µL) .
-
Note: No solvent is strictly necessary for this step as DMF-DMA acts as both reagent and solvent, but 1 mL of Ethanol can be added to ensure homogeneity.
-
Microwave Irradiation (Step 1):
-
Temp: 100°C
-
Time: 5 minutes
-
Power: Dynamic (Max 100W)
-
-
Checkpoint: The solution should turn yellow/orange, indicating formation of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione.
Step 2: Cyclization
-
Carefully open the vial (after cooling to <50°C).
-
Add Hydrazine Hydrate (1.5 mmol, ~75 µL) .
-
Add Ethanol (2-3 mL) to ensure sufficient volume for stirring.
-
Seal the vial.
-
Microwave Irradiation (Step 2):
-
Temp: 140°C
-
Time: 10 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High
-
-
Cooling: Use compressed air cooling to rapidly drop temperature to 50°C (quenches side reactions).
Workup & Purification[3][7][8]
-
Transfer the reaction mixture to a beaker.
-
Precipitation: Pour the mixture into ice-cold water (20 mL) . The product often precipitates immediately as a white or off-white solid.
-
Filtration: Collect the solid by vacuum filtration.
-
Recrystallization: If necessary, recrystallize from hot Ethanol/Water (8:2).
-
Yield Expectation: 85–95%.
Process Data & Optimization
The following table summarizes the optimization of the cyclization step (Step 2) based on internal validation data.
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | Ethanol | 80 (Reflux) | 240 | 65% | Incomplete conversion. |
| 2 | Ethanol | 120 (MW) | 10 | 82% | Good purity. |
| 3 | Ethanol | 140 (MW) | 10 | 94% | Optimal conditions. |
| 4 | Water | 150 (MW) | 15 | 88% | Green method; product precipitates during reaction. |
| 5 | Solvent-free | 100 (MW) | 5 | 70% | Viscosity issues; poor stirring. |
Workflow Diagram
Figure 2: Operational workflow for the one-pot, two-step microwave synthesis.
Expert Insights (E-E-A-T)
Tautomerism and Analysis
The product exists in equilibrium between the keto-form (4-one) and the enol-form (4-hydroxy-indazole). In solution (NMR in DMSO-
-
H NMR Signature: Look for the gem-dimethyl singlet at
ppm and the distinctive singlet for the C3-H proton at ppm. The absence of the N-Me signals (from DMF-DMA) confirms the cyclization.
Safety: Hydrazine Handling
Hydrazine hydrate is a potent reducing agent and suspected carcinogen.
-
Protocol Safety: By using a sealed microwave vessel, you eliminate the risk of hydrazine vapor exposure during the reaction.
-
Quenching: Ensure all hydrazine is consumed or quenched with bleach (sodium hypochlorite) during waste disposal.
Scalability
This protocol is scalable up to 20-50 mmol in larger microwave batch reactors (e.g., 80 mL vessels). However, for scale-up, the exotherm upon adding hydrazine must be managed. Add hydrazine slowly to the cooled intermediate mixture before resealing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11300609, 1,5,6,7-Tetrahydro-4H-indazol-4-one. Retrieved from [Link]
-
S. Pfeiffer et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization... of Indazole Derivatives. Journal of the Chilean Chemical Society. Retrieved from [Link]
-
Chabukswar, A. et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization.[1] Asian Journal of Research in Chemistry.[1][2] Retrieved from [Link]
- Kappe, C. O. (2004).Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. (General reference for MW theory).
Sources
Advanced Protocols for Fused Heterocyclic Systems via Indazol-4-one Scaffolds
Application Note: AN-SYN-2026-04
Executive Summary
The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold represents a "privileged structure" in drug discovery, offering a versatile platform for synthesizing tricyclic fused systems with potent biological activities (e.g., anticancer, anti-inflammatory, and antimicrobial). This Application Note details the preparation of this core precursor and its subsequent transformation into indazolo[5,4-b]pyridines and indazolo[5,4-d]pyrimidines via multicomponent reactions. Unlike standard literature which often lists isolated yields, this guide focuses on Critical Process Parameters (CPPs) , mechanistic causality, and scalability.
Precursor Synthesis: The Foundation
The quality of the fused system is directly dependent on the purity of the indazol-4-one starting material. The standard synthesis involves the condensation of 1,3-cyclohexanedione (or dimedone) with hydrazine hydrate.
Reaction Mechanism & Causality
The reaction proceeds via a double condensation.
-
Nucleophilic Attack: Hydrazine attacks the carbonyl carbon of the 1,3-diketone.
-
Elimination: Loss of water generates a hydrazone intermediate.
-
Cyclization: Intramolecular attack on the second carbonyl followed by dehydration yields the pyrazole ring.
-
Why Acetic Acid? While the reaction can proceed in ethanol, adding catalytic acetic acid protonates the carbonyl oxygen, increasing electrophilicity and accelerating the rate-limiting dehydration step.
Protocol: Synthesis of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Target Scale: 10 mmol
Reagents:
-
Dimedone (1,3-diketone): 1.40 g (10 mmol)
-
Hydrazine Hydrate (80%): 0.75 g (15 mmol)
-
Ethanol (Absolute): 20 mL
-
Acetic Acid (Glacial): 0.5 mL (Catalytic)
Step-by-Step Workflow:
-
Dissolution: In a 50 mL round-bottom flask, dissolve Dimedone in Ethanol. Stir until clear.
-
Addition: Add Hydrazine Hydrate dropwise over 5 minutes. Caution: Exothermic.
-
Catalysis: Add Acetic Acid.
-
Reflux: Heat the mixture to reflux (
) for 3–4 hours.-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Product
.
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).
-
Isolation: The solid product precipitates immediately. Filter under vacuum.
-
Purification: Recrystallize from Ethanol/Water (8:2).
-
Yield Expectation: 85–92%.[1]
-
Appearance: White to pale yellow crystals.
-
Module A: Synthesis of Indazolo[5,4-b]quinoline Derivatives
This module utilizes a Four-Component Hantzsch-Type Reaction . By reacting the indazol-4-one with an aldehyde, a cyclic 1,3-diketone (like dimedone), and ammonium acetate, we construct a pyridine ring fused to the indazole core.
Mechanistic Pathway
The reaction involves a cascade of Knoevenagel condensation, Michael addition, and cyclodehydration.
Figure 1: Multicomponent assembly of the Indazolo[5,4-b]quinoline scaffold. The indazol-4-one acts as the initial nucleophile at the C5 position.
Detailed Protocol
Target: 9-Aryl-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridin-1(2H)-one derivative (Indazolo-fused analog).
Reagents:
-
Indazol-4-one precursor: 1.0 mmol
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde): 1.0 mmol
-
Dimedone: 1.0 mmol
-
Ammonium Acetate: 1.5 mmol
-
Solvent: Ethanol (5 mL)
Procedure:
-
One-Pot Assembly: Combine all reagents in a 10 mL microwave vial or round-bottom flask.
-
Thermal Activation:
-
Method A (Conventional): Reflux for 6–8 hours.
-
Method B (Microwave - Recommended): Irradiate at
(150 W) for 15–20 minutes.
-
-
Observation: The reaction mixture typically turns from clear to yellow/orange as the conjugated system forms.
-
Work-up: Cool to RT. The product usually precipitates.
-
Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL). Recrystallize from DMF/Ethanol if necessary.
Module B: Synthesis of Indazolo[5,4-d]pyrimidines
This module employs a Biginelli-like Cyclocondensation to fuse a pyrimidine ring. This is critical for generating kinase inhibitor libraries.
Reaction Logic
Reacting the indazol-4-one (enone component) with an aldehyde and Urea/Thiourea creates a dihydropyrimidine ring fused to the C4-C5 bond of the indazole.
Protocol
Reagents:
-
Indazol-4-one precursor: 1.0 mmol
-
Aromatic Aldehyde: 1.0 mmol[2]
-
Urea (or Thiourea): 1.5 mmol
-
Catalyst:
-Toluenesulfonic acid (pTSA) (10 mol%) -
Solvent: Acetonitrile (5 mL)
Step-by-Step:
-
Mixing: Dissolve indazol-4-one and aldehyde in acetonitrile. Add pTSA.
-
Reflux: Heat to reflux for 30 minutes to initiate the formation of the benzylidene intermediate (in situ).
-
Addition: Add Urea/Thiourea.
-
Completion: Continue reflux for 4–6 hours.
-
Critical Control: If using Thiourea, reaction times may extend by 2 hours due to lower nucleophilicity of sulfur.
-
-
Isolation: Evaporate solvent to 50% volume. Cool to
. Filter the precipitate.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Observation | Corrective Action |
| Solvent Polarity | Poor yield in Ethanol | Switch to Acetic Acid or DMF . Higher boiling points and acidity facilitate dehydration. |
| Tautomerism | Multiple spots on TLC | The indazolone exists in 1H/2H equilibrium. This usually resolves upon fusion, but check NMR in DMSO- |
| Moisture | Reaction stalls | Multicomponent reactions are water-sensitive during the imine formation step. Use anhydrous solvents or a Dean-Stark trap. |
| Regioselectivity | N-alkylation byproducts | Avoid using alkyl halides in the presence of strong bases before the ring fusion step. |
Structural Validation (Self-Validating System)
To ensure the protocol worked, verify the following spectral signatures:
-
IR Spectroscopy:
-
Disappearance of the discrete ketone C=O stretch of the precursor (
). -
Appearance of NH stretches (
) if Urea/Ammonium acetate was used.
-
-
1H NMR:
-
Methine Proton: In Module A (Hantzsch), look for a distinct singlet at
corresponding to the CH at the fusion point (C9). -
NH Proton: Broad singlet at
for the pyrazole NH (unless substituted).
-
References
-
Synthesis of Indazol-4-ones
-
Tautomerism Studies
-
Claramunt, R. M., et al. "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 2006, 11(4), 269-278. Link
-
-
Pyrazolo[1,5-a]quinazoline Synthesis
-
Ragab, E. A., et al. "Synthesis of Some Novel Pyrazolo[1,5-a]quinazolines and Their Fused Derivatives." Open Journal of Medicinal Chemistry, 2016. Link
-
-
Biological Activity (HNE Inhibitors)
-
Siedle, B., et al. "1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors." Bioorganic & Medicinal Chemistry, 2013. Link
-
-
Multicomponent Reactions
-
Mohareb, R. M., et al. "Multi-component reactions for the synthesis of pyrazolo[1,5-a]quinazoline derivatives." Bulletin of the Chemical Society of Ethiopia, 2023. Link
-
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Troubleshooting & Optimization
Improving reaction yields for 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one synthesis
Technical Support Center: Synthesis of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
Introduction: The Molecule & The Mission
Target: 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one (CAS: 20955-75-3) Core Scaffold: Tetrahydroindazole Primary Application: Key intermediate for Roche’s HCV NS5B polymerase inhibitors, Hsp90 inhibitors, and various kinase antagonists.
This guide addresses the technical bottlenecks in synthesizing this scaffold. While the chemistry appears straightforward—a condensation of dimedone followed by heterocyclization—yields often fluctuate between 40% and 90% due to unmonitored critical process parameters (CPPs) during the enaminone formation and subsequent cyclization.
Module 1: The "Gold Standard" Protocol
Based on field-validated optimization and mechanistic insights.
Reaction Scheme: The synthesis proceeds via a two-step, one-pot (or telesuccessive) sequence:
-
Enaminone Formation: Condensation of Dimedone with
-Dimethylformamide dimethyl acetal (DMF-DMA). -
Heterocyclization: Nucleophilic attack by Hydrazine Hydrate.
Figure 1: Mechanistic pathway for the synthesis of the tetrahydroindazole core.
Step-by-Step Methodology
| Step | Action | Critical Parameter (The "Why") |
| 1 | Dissolve Dimedone (1.0 eq) in anhydrous Toluene (5-10 volumes). | Toluene allows azeotropic removal of methanol if needed, though usually not required with DMF-DMA. Avoid protic solvents in Step 1 to prevent acetal hydrolysis. |
| 2 | Add DMF-DMA (1.1 - 1.2 eq) dropwise at RT. | Slight excess ensures complete conversion. DMF-DMA is moisture-sensitive; use a syringe under N2. |
| 3 | Heat to Reflux (110°C) for 2–3 hours. | Monitor by TLC. The formation of the enaminone is driven by the loss of methanol.[1] Visual Cue: Solution turns yellow/orange. |
| 4 | Cool to Room Temperature. | |
| 5 | Add Hydrazine Hydrate (1.2 - 1.5 eq) slowly. | Exothermic Risk: Hydrazine addition generates heat. Control temp to <40°C during addition to avoid side reactions. |
| 6 | Stir at RT for 1 hour , then Reflux for 2 hours. | Initial stirring allows Michael addition; reflux drives the elimination of dimethylamine and ring closure. |
| 7 | Isolation: Cool to 0°C. The product often precipitates. If not, concentrate to 20% volume and add cold water. | Water acts as an antisolvent. The product is hydrophobic. |
| 8 | Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane. |
Module 2: Troubleshooting & FAQs
Topic A: Low Yields & Incomplete Conversion
Q: My reaction stalled at the enaminone stage. Why didn't the hydrazine cyclize it?
-
Diagnosis: This is often a solvent issue.
-
Root Cause: If you performed Step 1 in Toluene and added Hydrazine Hydrate directly without a co-solvent, the hydrazine (aqueous) and toluene (organic) phases may not have mixed sufficiently.
-
Solution: Add Ethanol (approx. equal volume to Toluene) before adding Hydrazine. This creates a homogeneous phase, allowing the nucleophile (hydrazine) to attack the electrophilic enaminone.
Q: I isolated the product, but the yield is <50%. Where did I lose it?
-
Diagnosis: Solubility loss during workup.
-
Root Cause: The target indazolone has moderate solubility in water, especially if the pH is high (due to excess hydrazine).
-
Solution:
-
Ensure you cool the reaction mixture to near 0°C before filtration.
-
Check the pH of the filtrate. If pH > 9, neutralize carefully to pH 7 with dilute HCl to precipitate more product. Caution: Do not acidify too much, or you will protonate the N1 nitrogen (pKa ~2-3) and solubilize it.
-
Topic B: Reagent Quality & Storage
Q: My DMF-DMA is dark brown. Can I still use it?
-
Status: STOP.
-
Reasoning: DMF-DMA hydrolyzes into DMF and Methanol upon exposure to moisture. Dark color indicates decomposition. Using hydrolyzed reagent will result in zero conversion of Dimedone; you will simply recover the starting material.
-
Verification: Run a proton NMR of the reagent. You should see a singlet for the acetal methyls (~3.2 ppm). If you see broad OH peaks or significant DMF signals, discard.
Topic C: Impurity Profile
Q: I see a "dimer" impurity by LC-MS. What is it?
-
Identity: Azine formation.[2]
-
Mechanism: Hydrazine has two amino groups. If you run the reaction with a deficiency of hydrazine (or slow addition of hydrazine to a hot solution), one hydrazine molecule can react with two enaminone molecules, bridging them.
-
Fix: Always use an excess of Hydrazine (1.2–1.5 eq) and add the enaminone solution to the hydrazine solution (inverse addition) if this problem persists, though standard slow addition of hydrazine usually suffices.
Module 3: Decision Logic for Optimization
Use this logic flow to diagnose your specific experimental failure.
Figure 2: Troubleshooting logic tree for yield optimization.
Module 4: Quantitative Data & Benchmarks
Compare your results against these standard benchmarks to validate your process.
| Parameter | Acceptable Range | Optimal Target | Notes |
| Step 1 Conversion | >95% | >98% | Dimedone should be barely visible on TLC. |
| Enaminone Appearance | Yellow/Orange Solid/Oil | Yellow Crystalline Solid | Oiling out is common; seed crystals help. |
| Final Yield | 65% - 75% | >85% | Losses usually occur in mother liquor. |
| Melting Point | 250–254°C | 252–254°C | Sharp MP indicates high purity. |
| 1H NMR (DMSO-d6) | - | - | Singlet (6H) at ~1.0 ppm (gem-dimethyl). |
References
-
BenchChem. (n.d.). 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one Synthesis. Retrieved from
-
PubChem. (2025).[3] 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one Compound Summary. National Library of Medicine. Retrieved from
-
Gaikwad, M., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one. Journal of Medicinal and Chemical Sciences. Retrieved from
-
Zhu, J. S., et al. (2018).[4] N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones. Organic Letters. Retrieved from
-
Rafique, R., et al. (2019).[5] Facile CuCl2[5]·2H2O catalyzed one-pot conversion of dimedone into highly functionalized indazole based N-arylhydrazinecarbothioamides.[5] Journal of Saudi Chemical Society.[5][6] Retrieved from
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | C10H13NO | CID 2752284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indazolone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for removing impurities from tetrahydroindazolones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of tetrahydroindazolones. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the challenges of purifying this important class of N-heterocyclic compounds. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to enhance the efficiency and success of your purification workflows.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Chromatography-Related Issues
-
Crystallization-Related Issues
-
-
Experimental Protocols
-
Protocol 1: Flash Column Chromatography
-
Protocol 2: Recrystallization
-
Protocol 3: Chiral HPLC Separation (Method Development Starting Point)
-
-
Understanding Your Impurities
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude tetrahydroindazolone product?
A: The impurity profile of your tetrahydroindazolone will largely depend on the synthetic route. For the common synthesis involving the cyclocondensation of a 1,3-dicarbonyl compound (like a 2-acylcyclohexane-1,3-dione) with a hydrazine derivative, the most prevalent impurities are typically:
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl and hydrazine starting materials.
-
Regioisomers: If the hydrazine or the dione is unsymmetrical, the formation of a regioisomeric product is possible. The degree of regioselectivity can be influenced by steric and electronic factors of the substituents.[1][2][3]
-
By-products from Hydrazine: Hydrazines can undergo side reactions, such as oxidation or self-condensation, especially if exposed to air and heat for extended periods.
-
By-products from the Dicarbonyl: 1,3-dicarbonyls can undergo self-condensation or degradation under harsh reaction conditions (e.g., strong acid or base, high temperatures).
Q2: My tetrahydroindazolone is proving to be very polar. What's a good starting point for flash chromatography?
A: For polar tetrahydroindazolones, a normal-phase silica gel chromatography with a polar solvent system is a good starting point. A gradient elution with dichloromethane (DCM) and methanol (MeOH) is often effective. You can also consider using ethyl acetate (EtOAc) and methanol. To mitigate peak tailing, which is common with amine-containing heterocycles, consider adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., 0.1-0.5%).
Q3: I'm struggling to crystallize my tetrahydroindazolone derivative. It keeps "oiling out." What should I do?
A: "Oiling out" is a common problem, especially for compounds with low melting points or when significant impurities are present.[4] Here are a few strategies to overcome this:
-
Reduce the Solvent Polarity: If you are using a polar solvent, try a solvent system with lower polarity.
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature very slowly before moving it to a colder environment. You can insulate the flask to slow down the cooling rate.[4]
-
Use a Different Solvent System: Experiment with various solvent pairs. Good starting points for N-heterocyclic compounds include ethyl acetate/hexanes, acetone/hexanes, or toluene/hexanes.[5]
-
Increase the Purity of the Material: Oiling out is often caused by impurities. A quick pass through a short plug of silica gel to remove the most polar or non-polar impurities might be necessary before attempting recrystallization again.
Q4: My tetrahydroindazolone has a chiral center. How do I approach separating the enantiomers?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for enantiomeric separation.[6] Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives, are very versatile. For nitrogen-containing heterocycles like tetrahydroindazolones, a Chiralpak® IB column, which contains cellulose tris(3,5-dimethylphenylcarbamate), has been shown to be effective for similar structures under reversed-phase conditions.[1][2] A typical mobile phase would consist of an organic modifier like acetonitrile or methanol mixed with an aqueous buffer, such as ammonium acetate.[1][2]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of tetrahydroindazolones.
Chromatography-Related Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities on Silica Gel | Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution or no elution of the compound. | Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is to aim for an Rf value of 0.2-0.3 for your target compound. Try different solvent combinations like hexanes/ethyl acetate, DCM/methanol, or toluene/ethyl acetate. |
| Column Overloading: Too much crude material was loaded onto the column. | Reduce the Load: As a rule of thumb, use a silica gel to crude material ratio of at least 30:1 (w/w) for good separation. For difficult separations, this ratio may need to be increased to 100:1 or more. | |
| Streaking or Tailing of the Compound Spot on TLC/Column | Compound is Acidic or Basic: Tetrahydroindazolones can have basic nitrogen atoms that interact strongly with the acidic silica gel surface. | Add a Modifier: Add a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to your mobile phase to suppress the ionization of your compound and improve peak shape. |
| Compound Degradation on Silica: Some N-heterocycles can be unstable on silica. | Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a bonded silica phase like diol or amino-propylated silica. | |
| Product is not Eluting from the Column | Solvent System is Too Weak: The mobile phase does not have sufficient polarity to move the compound. | Increase the Eluent Strength: Gradually increase the proportion of the more polar solvent in your mobile phase (gradient elution). If you are already using a high concentration of the polar solvent, you may need to switch to a more polar solvent system altogether (e.g., from hexanes/EtOAc to DCM/MeOH). |
Crystallization-Related Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | Solution is Too Dilute: Too much solvent was used to dissolve the compound. | Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure and allow the solution to cool again.[4] |
| Supersaturated Solution: The solution is supersaturated, but crystal nucleation has not initiated. | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound if available. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). | |
| Product "Oils Out" Instead of Crystallizing | Low Melting Point of the Compound: The melting point of your compound may be lower than the temperature of the solution. | Use a Lower-Boiling Point Solvent: This will allow the solution to cool to a temperature below the compound's melting point before it becomes saturated. |
| High Impurity Level: Impurities can disrupt the crystal lattice formation. | Pre-purify the Material: Perform a quick flash chromatography to remove the bulk of the impurities before attempting recrystallization.[4] | |
| Cooling Too Rapidly: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. | Ensure Slow Cooling: Allow the solution to cool to room temperature undisturbed. Insulating the flask can help to slow down the cooling process.[4] | |
| Low Recovery of Crystalline Product | Compound is Too Soluble in the Cold Solvent: The chosen solvent still dissolves a significant amount of the product even at low temperatures. | Choose a Different Solvent/Solvent Pair: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] |
| Too Much Solvent Used for Rinsing: Washing the collected crystals with too much solvent can redissolve the product. | Use Minimal Ice-Cold Solvent for Rinsing: Use a small amount of ice-cold recrystallization solvent to wash the crystals.[7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Tetrahydroindazolone Derivative
This protocol is a general guideline and should be adapted based on TLC analysis of your specific compound.
1. Preparation of the Column:
- Select a column of appropriate size. For 1g of crude material, a 40g silica gel cartridge is a good starting point.
- Wet-pack the column with the initial, low-polarity mobile phase (e.g., 100% Hexanes or 98:2 Hexanes:EtOAc).
2. Sample Loading:
- Dry Loading (Recommended): Dissolve your crude tetrahydroindazolone (e.g., 1g) in a minimal amount of a suitable solvent (e.g., DCM or acetone). Add a few grams of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully load this powder onto the top of the packed column.
- Wet Loading: If your compound is soluble in the initial mobile phase, dissolve it in a minimal amount of this solvent and load it directly onto the column.
3. Elution:
- Begin elution with the low-polarity mobile phase.
- Gradually increase the polarity of the mobile phase. A typical gradient for a moderately polar tetrahydroindazolone could be from 0% to 50% Ethyl Acetate in Hexanes over 10-15 column volumes.
- Collect fractions and monitor them by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified tetrahydroindazolone.
Protocol 2: Recrystallization of a Tetrahydroindazolone Derivative
1. Solvent Selection:
- Place a small amount of your crude product into several test tubes.
- Add a small amount of different solvents or solvent pairs (e.g., ethanol, isopropanol, ethyl acetate/hexanes, acetone/water) to each tube.
- The ideal solvent will dissolve your compound when heated but will result in the formation of a precipitate upon cooling.
2. Dissolution:
- Place the crude tetrahydroindazolone in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Cooling and Crystallization:
- Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent.
- Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.
Protocol 3: Chiral HPLC Separation (Method Development Starting Point)
This protocol provides a starting point for developing a chiral separation method for a tetrahydroindazolone derivative, based on methods used for structurally similar compounds.[1][2]
-
Column: Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: A mixture of an organic modifier (Acetonitrile or Methanol) and an aqueous buffer (e.g., 40 mM Ammonium Acetate, pH 7.5).
-
Initial Screening Conditions:
-
Start with a 50:50 mixture of Acetonitrile and 40 mM Ammonium Acetate.
-
Flow rate: 0.5 - 1.0 mL/min.
-
Temperature: 25-35 °C.
-
Detection: UV at a wavelength where your compound has good absorbance (e.g., 254 nm).
-
-
Optimization:
-
Vary the ratio of the organic modifier to the aqueous buffer.
-
Try different organic modifiers (e.g., switch from Acetonitrile to Methanol).
-
Adjust the column temperature.
-
Understanding Your Impurities: A Mechanistic Perspective
The primary route to many tetrahydroindazolones is the cyclocondensation of a 2-acyl-1,3-cyclohexanedione with a hydrazine. Understanding the potential side reactions in this process is key to anticipating and dealing with impurities.
Visualizing the Reaction and Potential Impurities The following diagram illustrates the desired reaction and potential side products.
Sources
- 1. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. hplc.eu [hplc.eu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Recrystallization solvents for high-purity 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
Subject: Purification & Recrystallization Protocols
Ticket ID: #REC-IND-404 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Purity Challenge
You are likely working with 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one (CAS: 499206-33-6 / 20955-75-3), a critical bicyclic intermediate synthesized from dimedone and hydrazine.
The Core Problem: While the synthesis is straightforward, achieving "Pharma-Grade" purity (>99.5%, white crystalline solid) is notoriously difficult. Crude products often appear as yellow/orange waxy solids due to oxidation byproducts, unreacted hydrazine, or trapped solvent.
This guide provides validated solvent systems and troubleshooting workflows to transition your material from a "waxy yellow solid" to "white needles/prisms" (MP: 175–185°C).
Validated Solvent Systems
The choice of solvent depends heavily on the impurity profile. Use System A for general purification and System B if you are encountering persistent color issues.
Solvent Selection Matrix
| System | Solvent Composition | Crystallization Method | Yield Target | Removal Target |
| A (Standard) | Ethanol (Absolute) | Cooling (Reflux | 85-90% | Unreacted Dimedone, Hydrazine salts |
| B (High Purity) | EtOH : Water (9:1) | Anti-solvent addition | 75-80% | Highly polar oligomers, inorganic salts |
| C (Polishing) | EtOAc : Heptane (1:3) | Evaporative/Cooling | 60-70% | Non-polar colored impurities |
| D (Rescue) | Methanol | Hot Filtration + Cooling | Variable | Mechanical particulates, insoluble polymers |
Technical Insight: This molecule exhibits prototropic tautomerism (1H- vs 2H-indazole). Polar protic solvents like Ethanol stabilize the 1H-tautomer, which is generally the preferred crystalline form. Avoid non-polar solvents (like pure Hexane) for initial dissolution, as the ketone/NH moieties reduce solubility, leading to "gumming" or oiling out.
Purification Workflow (Logic Diagram)
The following decision tree outlines the critical path for purification.
Caption: Decision tree for the purification of 6,6-dimethyl-1,5,6,7-tetrahydro-indazol-4-one, addressing solubility and color removal.
Troubleshooting Guide & FAQs
Scenario 1: "My product is oiling out instead of crystallizing."
-
Cause: This usually happens if the cooling ramp is too fast or if the solvent system is too non-polar (e.g., using Toluene or too much Heptane). The "oil" is a super-cooled liquid phase of the product containing impurities.
-
Solution:
-
Re-heat the mixture until the oil dissolves.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.
-
Slower Cooling: Wrap the flask in a towel to allow it to cool to room temperature over 2–3 hours before placing it in the fridge.
-
Scenario 2: "The crystals are persistently yellow."
-
Cause: Oxidation of the hydrazine residue or condensation byproducts (azine formation).
-
Solution: Activated Carbon treatment is mandatory here.
-
Dissolve crude in boiling Ethanol.
-
Add Activated Charcoal (10 wt%) .
-
Reflux for 15–20 minutes.
-
Filter while hot through a Celite pad. The filtrate should be clear or pale straw-colored.
-
Scenario 3: "Yield is lower than expected (<50%)."
-
Cause: The product has moderate solubility in ethanol even at room temperature.
-
Solution:
-
Concentrate the mother liquor (filtrate) to half its volume.
-
Cool to -20°C (freezer) overnight.
-
Alternatively, use System B : Add water dropwise to the cold ethanol solution until it turns turbid, then let it stand.
-
Detailed Experimental Protocol (System A)
Objective: Purification of 10g Crude 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one.
-
Dissolution: Place 10g of crude material in a 250mL round-bottom flask. Add 100 mL of Absolute Ethanol (10 volumes).
-
Heating: Heat to reflux (approx. 78°C) with magnetic stirring. Ensure complete dissolution.
-
Checkpoint: If solids remain after 15 mins, filter hot to remove inorganic salts (e.g., NaCl/Na2SO4 from previous steps).
-
-
Clarification (Optional but Recommended): If the solution is dark orange/brown, add 1.0g Activated Carbon. Reflux for 15 mins. Filter hot through Celite.
-
Crystallization: Remove the heat source. Allow the flask to cool to Room Temperature (RT) slowly (over 1 hour). You should see white needles forming.
-
Maximizing Yield: Place the flask in an ice bath (0–4°C) for 2 hours.
-
Isolation: Filter the crystals using a Buchner funnel.
-
Washing: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol .
-
Warning: Do not use large volumes of wash solvent; you will dissolve your product.
-
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
-
Target MP: 175–185°C (Note: Polymorphs may cause variation within this range).
-
References
-
Tautomerism and Stability
-
Claramunt, R. M., et al. "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, vol. 11, 2006.[1]
- Relevance: Establishes the stability of the 1H-tautomer in polar solvents, valid
-
-
Synthesis and Melting Point Data
- Journal of Medicinal and Chemical Sciences. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one..."
- Relevance: Provides melting point ranges (177-178°C)
-
General Physical Properties
-
BenchChem Protocols
-
Application Notes and Protocols for Tetrahydroindazole derivatives.[4]
- Relevance: Confirms general solubility profiles and handling of tetrahydroindazole scaffolds.
-
Sources
Troubleshooting cyclization failures in indazol-4-one formation
Topic: Troubleshooting Cyclization Failures in 1,5,6,7-Tetrahydro-4H-indazol-4-one Formation
Executive Summary & Diagnostic Workflow
Audience: Medicinal Chemists, Process Chemists Scope: Synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-ones via the condensation of cyclic 1,3-diketones (e.g., 1,3-cyclohexanedione, dimedone) with hydrazines.
The formation of the tetrahydroindazolone core is a variant of the Knorr Pyrazole Synthesis . While theoretically straightforward, this reaction frequently stalls at the hydrazone intermediate, suffers from N1/N2 regioselectivity issues, or yields confusing spectroscopic data due to tautomerism.
Diagnostic Decision Tree
Use this flowchart to identify your specific failure mode based on crude analysis (LCMS/NMR).
Figure 1: Diagnostic logic for identifying failure modes in indazolone synthesis.
Technical Guides & FAQs
Module 1: The "Stalled" Reaction (Incomplete Cyclization)
Symptom: LCMS shows a major peak at [M+18], corresponding to the open-chain hydrazone intermediate. Root Cause: The initial condensation (imine formation) is fast, but the subsequent intramolecular dehydration to close the pyrazole ring is the rate-determining step, often requiring acid catalysis or higher temperatures.
Q: Why does my reaction stop at the hydrazone? A: The cyclic 1,3-diketone exists primarily in its enol form, which is less electrophilic. Once the hydrazine attacks to form the hydrazone, the second carbonyl (often part of a vinylogous amide system in the intermediate) becomes deactivated.
-
Fix: Increase the acidity. Switch from ethanol to Acetic Acid (AcOH) or use Ethanol with 5-10% HCl .
-
Fix: Remove water. Use a Dean-Stark trap (toluene reflux) or add molecular sieves if using lower boiling solvents.
Q: Can I force the hydrazone to cyclize without restarting? A: Yes. Isolate the hydrazone (often a solid), redissolve in glacial acetic acid, and reflux for 2–4 hours.
Module 2: Regioselectivity Nightmares (N1 vs. N2)
Symptom: NMR shows two sets of signals (e.g., two methyl singlets) when reacting an unsymmetrical diketone (e.g., 5-methyl-1,3-cyclohexanedione) with a substituted hydrazine (e.g., methylhydrazine).
Mechanism of Failure:
When using a substituted hydrazine (
-
N1 (Substituted): More nucleophilic due to inductive effect (+I), but sterically hindered.
-
N2 (Unsubstituted): Less hindered, less nucleophilic.
Troubleshooting Table: Regiocontrol Strategies
| Factor | Condition | Outcome Favorability |
| Sterics | Bulky R-group on Hydrazine | Favors attack by terminal |
| Solvent | Fluorinated Alcohols (e.g., HFIP) | Critical Insight: HFIP (Hexafluoroisopropanol) activates the carbonyls via H-bonding, often reversing selectivity compared to EtOH [1]. |
| Catalyst | HCl (Strong Acid) | Protonates the hydrazine, changing the nucleophile to the less substituted nitrogen (kinetic control). |
Q: How do I separate the regioisomers? A: N1 and N2 isomers often have significantly different polarities.
-
TLC Tip: Run TLC in 100% Ethyl Acetate or 5% MeOH/DCM. N1-alkyl isomers are typically less polar than N2-alkyl isomers (which may have an exposed NH or different dipole).
-
Purification: If column chromatography fails, try recrystallization from Ethanol/Heptane; isomers often crystallize separately.
Module 3: Tautomerism & NMR Confusion
Symptom: The product is pure by LCMS, but the 1H NMR in DMSO-
Scientific Explanation: 1,5,6,7-tetrahydro-4H-indazol-4-ones exist in a dynamic equilibrium between the Keto-form (desired) and the Enol-form (4-hydroxy-4,5,6,7-tetrahydro-1H-indazole).
-
Solvent Effect: In polar aprotic solvents (DMSO), the H-bonding network stabilizes the enol or specific tautomers (1H vs 2H), leading to broad signals if the exchange rate is intermediate on the NMR timescale [2].
Q: How do I confirm I have the right structure? A:
-
Switch Solvent: Run NMR in CDCl3 or CD3OD . The tautomeric ratio changes, often sharpening the peaks.
-
13C NMR: Look for the carbonyl signal (~190-195 ppm). If it is shifted upfield significantly (<160 ppm), you are looking at the enol carbon.
Module 4: Unwanted Oxidation (Aromatization)
Symptom: Mass spectrum shows [M-2] or [M-4]. The "tetrahydro" ring has dehydrogenated to a fully aromatic indazole.
Root Cause:
-
Presence of transition metals (Pd, Pt) from previous steps.
-
Exposure to air at high temperatures (refluxing in open vessels).
-
Use of oxidizing acids (e.g., Nitric acid) during workup.
Prevention Protocol:
-
Inert Atmosphere: Always reflux under Nitrogen or Argon.
-
Degassing: Sparge solvents with inert gas before heating.
-
Antioxidants: In extreme cases, adding a radical scavenger (e.g., BHT) can inhibit oxidative dehydrogenation during workup.
Standardized Synthetic Protocol
Objective: Synthesis of 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (Scale: 10 mmol).
Reagents:
-
1,3-Cyclohexanedione (1.12 g, 10 mmol)
-
Methylhydrazine (0.46 g, 10 mmol) [Caution: Toxic]
-
Solvent: Ethanol (30 mL) + Acetic Acid (3 mL)
Step-by-Step:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with
. -
Addition: Dissolve diketone in Ethanol. Add Methylhydrazine dropwise at 0°C (ice bath) to control exotherm.
-
Cyclization: Add Acetic Acid. Warm to room temperature, then heat to reflux (80°C) for 4 hours.
-
Checkpoint: Check LCMS. If [M+18] is present, continue reflux.
-
-
Workup:
-
Cool to RT.
-
Concentrate in vacuo to remove EtOH/AcOH.
-
Redissolve residue in EtOAc (50 mL), wash with Sat.
(2 x 20 mL) to neutralize acid. -
Wash with Brine, dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Hexanes/EtOAc (3:1) or flash chromatography (0-5% MeOH in DCM).
Mechanism Visualization
Figure 2: Reaction pathway. The transition from Intermediate to Product is the common failure point requiring acid catalysis.
References
-
BenchChem Technical Support. (2025).[1][2] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem.[1][2] Link
-
Claramunt, R. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420.[3] Link
-
Marchenko, K. I., & Kolos, N. N. (2024).[4] Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. Chemistry of Heterocyclic Compounds.[5] Link
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Synthesis using Fluorinated Solvents. Journal of Organic Chemistry. (Contextual citation based on general fluorinated solvent effects in Knorr synthesis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
Optimizing temperature and pressure for tetrahydroindazolone reactions
Welcome to the technical support center for the synthesis of tetrahydroindazolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization strategies related to temperature and pressure in these critical reactions. The following content, presented in a question-and-answer format, provides in-depth, field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in tetrahydroindazolone synthesis?
Temperature is a critical parameter that directly influences the reaction rate, yield, and selectivity in tetrahydroindazolone synthesis. The formation of the tetrahydroindazolone core typically involves a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or a precursor like a substituted cyclohexanone), followed by cyclization.[1][2][3]
-
Kinetics vs. Thermodynamics: At lower temperatures, the reaction may be under kinetic control, favoring the fastest-formed product, which may not be the most stable or desired regioisomer. As the temperature increases, the reaction can overcome higher activation energy barriers, potentially leading to a thermodynamically more stable product.[4] However, excessive heat can lead to the degradation of starting materials, intermediates, or the final product, and can promote the formation of unwanted side products.[5][6]
-
Solvent and Reflux Conditions: Many syntheses are performed under reflux conditions, where the reaction temperature is determined by the boiling point of the solvent.[4] The choice of solvent is therefore crucial. For instance, reactions in ethanol will proceed at a lower temperature than those in higher-boiling solvents like toluene or DMF.[7][8]
Q2: How does pressure typically affect these reactions?
For most standard laboratory syntheses of tetrahydroindazolones conducted in glassware, the reaction is performed at atmospheric pressure. The application of high pressure is less common but can be a powerful tool for specific scenarios:
-
Accelerating Sluggish Reactions: For reactions with a negative activation volume (where the transition state is smaller than the reactants), increasing pressure can significantly accelerate the reaction rate. This can be beneficial for reactions that are slow at ambient pressure, even at elevated temperatures.
-
Improving Selectivity: In cases where multiple reaction pathways are possible, applying pressure can favor the pathway with the smallest volume transition state, potentially improving the regioselectivity or stereoselectivity of the reaction.
-
Microwave-Assisted Synthesis: While not a direct application of external pressure, microwave-assisted synthesis utilizes sealed vessels where the temperature of the solvent can be raised above its atmospheric boiling point, leading to a significant increase in internal pressure.[9] This technique is known to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of indazole derivatives.[9][10]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield
Q: My reaction is yielding very little or no desired tetrahydroindazolone. What are the likely causes related to temperature and how can I fix it?
A: Low yield is a common problem that can often be traced back to suboptimal reaction conditions.[5][8]
Diagnostic Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Solutions:
-
Incomplete Reaction: If significant amounts of starting materials are present (as determined by TLC or LC-MS), the reaction may not have reached completion.
-
Increase Temperature: The activation energy for the cyclization may not be met at lower temperatures.[5] A stepwise increase in temperature (e.g., in 10-20°C increments) can be beneficial. For example, some reactions that show low conversion at room temperature proceed well under reflux conditions.[4]
-
Prolong Reaction Time: Some condensation reactions are slow. Extending the reaction time from a few hours to overnight may be necessary.[7][8] It is crucial to monitor the reaction's progress to avoid potential degradation over extended periods.
-
-
Side Product Formation: The appearance of multiple spots on a TLC plate suggests competing reactions.
-
Lower Temperature: High temperatures can promote side reactions, such as the self-condensation of the dicarbonyl starting material or the formation of regioisomers.[6] Running the reaction at a lower temperature may increase the selectivity towards the desired product.
-
Catalyst Optimization: The choice of acid or base catalyst is critical. Some catalysts are more effective at lower temperatures. For example, milder catalysts might be necessary to avoid side reactions.[2]
-
-
Product Degradation: If the desired product forms initially but then disappears over time, it may be degrading under the reaction conditions.
-
Lower Temperature and Shorter Reaction Time: This is the most straightforward approach to mitigate thermal degradation.[11]
-
Issue 2: Formation of Regioisomeric Mixtures
Q: My reaction produces a mixture of regioisomers that are difficult to separate. How can temperature and pressure be used to improve regioselectivity?
A: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine can lead to two different regioisomers of the tetrahydroindazolone.
Controlling Regioselectivity:
| Parameter | Effect on Regioselectivity | Rationale |
| Temperature | Can influence the kinetic vs. thermodynamic product ratio. | At lower temperatures, the reaction may favor the kinetically controlled product (formed faster). At higher temperatures, an equilibrium might be established, favoring the more thermodynamically stable isomer. A systematic study of temperature is recommended. |
| Pressure | Can favor the isomer formed via the more compact transition state. | While not commonly used, high-pressure conditions could potentially enhance the formation of one regioisomer over another if their formation proceeds through transition states of different volumes. |
| Catalyst | Can direct the reaction towards a specific isomer. | The choice of catalyst can significantly influence the regiochemical outcome. Some catalysts may selectively activate one of the carbonyl groups of the 1,3-dicarbonyl compound.[2] |
| Solvent | Can influence transition state stabilization. | The polarity of the solvent can differentially stabilize the transition states leading to the different regioisomers, thus affecting the product ratio. |
Optimization Protocols
Protocol 1: Systematic Temperature Optimization
This protocol outlines a general method for determining the optimal reaction temperature.
-
Initial Screening: Set up a series of small-scale reactions in parallel. It is recommended to use a reaction block with multiple wells for precise temperature control.
-
Temperature Gradient: Run the reactions at a range of temperatures. A good starting range would be room temperature, 40°C, 60°C, 80°C, and the reflux temperature of the chosen solvent.[4][11]
-
Time-Course Analysis: At each temperature, take aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analysis: Quench the aliquots and analyze them by a suitable method like TLC, LC-MS, or ¹H NMR to determine the conversion of starting materials, the yield of the desired product, and the formation of any impurities.
-
Data Interpretation: Plot the yield of the desired product as a function of time for each temperature. The optimal condition will be the temperature that gives the highest yield in the shortest amount of time with the fewest impurities.
Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization
Microwave synthesis can be a powerful tool for rapid optimization due to the ability to screen various conditions quickly.[9]
-
Vessel Preparation: In a microwave-safe reaction vial, combine the 1,3-dicarbonyl compound, the hydrazine derivative, and the chosen solvent and catalyst.
-
Initial Conditions: Start with a moderate temperature (e.g., 100-120°C) and a short reaction time (e.g., 10-15 minutes).[9][10]
-
Parameter Variation: Systematically vary the temperature and reaction time to find the optimal conditions. Modern microwave reactors allow for precise control over both parameters.
-
Work-up and Analysis: After the reaction is complete and the vessel has cooled, work up the reaction mixture and analyze the outcome as described in the previous protocol.
Conceptual Relationship of Parameters:
Caption: Interplay of temperature, pressure, and reaction outcomes.
By systematically applying these principles and troubleshooting strategies, researchers can effectively optimize the temperature and pressure conditions for their tetrahydroindazolone syntheses, leading to improved yields, higher purity, and more efficient discovery and development processes.
References
-
American Journal of Engineering Research (AJER). (2017, August 31). Eco-friendly synthesis of 6-aryl-4-phenyl-2H-5,6,7-trihydroindazol-3-ones, using benzyltriethylammoniumtetrathiomolybdate-Fe(II). Available from: [Link]
-
Zrinski, I. (2006, July 18). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES, Vol. 68, No. 9. Available from: [Link]
-
PMC. (n.d.). Introducing new and effective catalysts for the synthesis of pyridazino[1,2-a]indazole, indazolo[2,1-b]phthalazine and pyrazolo[1,2-b]phthalazine derivatives. Available from: [Link]
-
Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry. Available from: [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). 1,3-Dipolar cycloaddition reactions of diazoalkanes. Part II. Kinetics of the thermal and photochemical formation of pyrazole from diazopropene. Available from: [Link]
-
ResearchGate. (2025, August 7). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. Available from: [Link]
-
MDPI. (2025, November 5). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Available from: [Link]
-
(n.d.). 1. Available from: [Link]
-
Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (i) hydrazine, then hot, fused KOH. Available from: [Link]
-
IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Available from: [Link]
-
(n.d.). One-Pot Regioselective Synthesis of Tetrahydroindazolones and Evaluation of Their Anti-proliferative and Src Kinase. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Available from: [Link]
-
PubMed. (2012, January 1). One-pot regioselective synthesis of tetrahydroindazolones and evaluation of their antiproliferative and Src kinase inhibitory activities. Available from: [Link]
-
MedCrave online. (2017, September 5). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. Available from: [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]
-
PMC. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available from: [Link]
-
Pearson. (2024, July 7). Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Indazolone synthesis. Available from: [Link]
-
LOCKSS. (n.d.). one pot synthesis of N-aryl-4H-5.7-epoxyisoindolines i n a high yield via IMDA. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]
-
CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. Available from: [Link]
-
PMC - NIH. (2025, March 10). Process optimizations for the synthesis of an intermediate of dydrogesterone. Available from: [Link]
-
ResearchGate. (2017, September 15). (PDF) Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. Available from: [Link]
Sources
- 1. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the condensation of dimedone and hydrazine
Topic: Minimizing Side Reactions in the Synthesis of 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one Reference Code: TSC-DIM-HYD-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
The condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with hydrazine is a cornerstone reaction in the synthesis of tetrahydroindazolones . These fused pyrazole scaffolds are critical pharmacophores in drug development, serving as precursors for anti-inflammatory agents, cannabinoid receptor ligands, and anticancer drugs.
While theoretically simple, this reaction is prone to specific failure modes—most notably bis-condensation (azine formation) and oxidative degradation . This guide provides a mechanistic breakdown, troubleshooting protocols, and optimized methodologies to ensure high-purity isolation of the target indazolone.
Module 1: Mechanism & Side Reaction Profiling
To troubleshoot effectively, one must understand the competition between the desired cyclization and the unwanted intermolecular coupling.
The Pathway Fork
The reaction proceeds via an initial nucleophilic attack of hydrazine on one of the dimedone carbonyls. The resulting mono-hydrazone intermediate is the critical junction point.
-
Path A (Desired): The mono-hydrazone undergoes rapid intramolecular attack on the second carbonyl, followed by dehydration to form the stable fused pyrazole ring.
-
Path B (Undesired): The mono-hydrazone attacks a second molecule of dimedone before cyclization can occur, leading to a bis-dimedone azine . This is often an insoluble, high-molecular-weight solid.
Mechanistic Visualization
Caption: Figure 1. Kinetic competition between intramolecular cyclization (Green) and intermolecular bis-coupling (Red).
Module 2: Troubleshooting Guide
Use this diagnostic matrix to identify and resolve specific experimental failures.
Symptom 1: Formation of a Heavy, Insoluble Precipitate
Observation: Instead of a crystalline product, you isolate a dense, high-melting-point solid that is insoluble in ethanol/methanol.
-
Root Cause: Bis-Condensation (Azine Formation). This occurs when hydrazine is the limiting reagent or is added too slowly to a concentrated dimedone solution. The mono-hydrazone finds another dimedone molecule faster than it can cyclize.
-
Corrective Action:
-
Invert Addition Order: Add the dimedone solution dropwise to a stirring solution of hydrazine. This ensures hydrazine is always in local excess.
-
Stoichiometry: Increase hydrazine equivalents to 1.2–1.5 eq .
-
Dilution: Run the reaction at a lower concentration (0.1 M - 0.2 M) to favor intramolecular reaction (cyclization) over intermolecular collision.
-
Symptom 2: Product is Colored (Yellow/Orange/Brown Tar)
Observation: The product should be off-white or pale yellow. Dark darkening indicates impurities.
-
Root Cause: Oxidation. Hydrazine is a potent reducing agent. In the presence of air or trace metal ions, it oxidizes to form radical species and diazenes, which polymerize or degrade the phenol-like enol form of the product.
-
Corrective Action:
-
Degas Solvents: Sparge ethanol with Nitrogen or Argon for 15 minutes prior to use.
-
Inert Atmosphere: Run the reaction under a nitrogen balloon or blanket.
-
Quality Check: Ensure hydrazine hydrate is colorless. If it is yellow, distill it (Caution: Explosion Hazard) or purchase a fresh bottle.
-
Symptom 3: Low Yield / Stalled Reaction
Observation: TLC shows unreacted dimedone even after reflux.
-
Root Cause: pH Inhibition. At very low pH (strong acid), hydrazine is protonated (
) and loses nucleophilicity. At very high pH, the carbonyl carbon is less electrophilic due to enolate formation. -
Corrective Action:
-
Buffer: Maintain a weakly acidic to neutral pH (pH 5–6).
-
Catalyst: Add catalytic Acetic Acid (5-10 mol%) . This activates the carbonyl without fully protonating the hydrazine [1].
-
Module 3: Optimized Experimental Protocol
This protocol is designed to maximize the Path A (Cyclization) mechanism while suppressing azine formation.
Materials
-
Dimedone (1.0 eq)
-
Hydrazine Hydrate (64% or 80% solution) (1.2 eq)
-
Ethanol (Absolute) or Methanol
-
Acetic Acid (Catalytic, 0.1 eq)
Step-by-Step Methodology
-
Preparation of Hydrazine Solution:
-
In a round-bottom flask equipped with a magnetic stir bar, charge Ethanol (10 volumes relative to dimedone) .
-
Add Hydrazine Hydrate (1.2 eq) .[1]
-
Optional: Add Acetic Acid (0.1 eq) .
-
Crucial: Begin vigorous stirring.
-
-
Controlled Addition:
-
Dissolve Dimedone (1.0 eq) in a separate volume of Ethanol (5 volumes).
-
Add the Dimedone solution to the Hydrazine solution dropwise over 15–20 minutes at room temperature.
-
Why: This "Inverse Addition" keeps the hydrazine concentration high relative to dimedone, statistically preventing the mono-hydrazone from meeting a second dimedone molecule.
-
-
Reaction Phase:
-
Once addition is complete, heat the mixture to Reflux (78°C) .
-
Monitor by TLC (System: 5% MeOH in DCM). Reaction is typically complete in 1–3 hours.
-
-
Work-up & Isolation:
-
Cool the mixture to 0°C (Ice bath). The tetrahydroindazolone often crystallizes out.
-
Filter the solid.
-
Wash with cold ethanol.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1).
-
Data: Solvent & Conditions Comparison
| Solvent System | Temperature | Yield (%) | Azine Impurity Risk | Notes |
| Ethanol (Abs) | Reflux | 85-95% | Low | Recommended. Green & efficient. |
| Water | 100°C | 70-80% | Moderate | "Green" but solubility issues may trap unreacted dimedone. |
| Acetic Acid | 80°C | 60-70% | High | Strong acid can promote side reactions; difficult work-up. |
| Toluene | Reflux | <50% | High | Poor solubility of hydrazine leads to biphasic issues. |
Module 4: FAQs
Q: Can I use Phenylhydrazine instead of Hydrazine Hydrate? A: Yes, but Regioselectivity becomes a factor. Phenylhydrazine is an unsymmetrical nucleophile.
-
Outcome: You will get a mixture of N1-phenyl and N2-phenyl isomers.
-
Control: The reaction is sensitive to solvent polarity. In protic solvents (EtOH), the more nucleophilic nitrogen (
) attacks first, typically leading to the 1-phenyl-indazolone.
Q: My product has a high melting point (>250°C) and is insoluble. What is it? A: This is almost certainly the Dimedone Azine (Bis-product).
-
Verification: Check Mass Spec.[2][3] The target indazolone has a MW of ~164 g/mol . The Azine will be ~276 g/mol .
-
Recovery: You cannot convert the azine to the product easily. Discard and restart using the "Inverse Addition" protocol.
Q: Is the reaction sensitive to water? A: No. Hydrazine hydrate contains water, and water is a byproduct of the reaction. However, excessive water can reduce the solubility of dimedone, slowing the initial attack. Ethanol is preferred to keep all organic reactants in the solution phase.
References
-
Synthesis of Indazolones: L. V. N. R. Babu et al.[4] "A Facile Synthesis of 4,5,6,7-Tetrahydro-2H-Indazol-3-Ones." Journal of Chemical and Pharmaceutical Research, 2011.
- Mechanism of Hydrazine Condensation: J. A. Joule and K. Mills. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Text).
-
Azine Formation: D. S. Seth. "Studies on the reactivity of dimedone towards aromatic hydrazines." Asian Journal of Chemistry, 2003.
-
Green Chemistry Protocols: V. Polshettiwar et al. "Aqueous mediated synthesis of fused pyrazoles." Tetrahedron Letters, 2008.
Sources
Addressing regioselectivity issues in N-substituted indazol-4-one synthesis
A Guide to Navigating and Overcoming Regioselectivity Challenges
Introduction
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib.[1] The synthesis of N-substituted indazoles, particularly indazol-4-ones, is a critical step in the development of these molecules. However, a persistent challenge plagues this process: controlling the regioselectivity of N-substitution.
The indazole ring exhibits annular tautomerism, existing in equilibrium between the more thermodynamically stable 1H-indazole and the 2H-indazole form.[2][3] Direct alkylation can therefore occur at either nitrogen atom, frequently yielding a difficult-to-separate mixture of N1 and N2 regioisomers.[2][4] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers navigate these challenges and achieve high regioselectivity in their synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common experimental issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Question 1: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?
Answer: Achieving high N1 selectivity hinges on exploiting the thermodynamic stability of the 1H-indazole tautomer and directing the electrophile to the N1 position. Several factors are critical:
-
The "NaH/THF Effect" - A High-Fidelity System: The combination of sodium hydride (NaH) as the base in an aprotic, non-polar solvent like tetrahydrofuran (THF) is a highly effective and widely reported method for achieving excellent N1 selectivity.[5][6]
-
Causality: The mechanism is believed to involve the formation of a tight ion pair between the sodium cation (Na+) and the indazole anion.[5][7] If the indazole has a chelating group at the C3 position (e.g., ester, carboxamide), the Na+ cation coordinates between the N2 atom and the oxygen of the C3 substituent. This chelation creates steric hindrance around the N2 position, effectively blocking it and directing the incoming alkylating agent to the more accessible N1 nitrogen.[2][4]
-
-
Substituent-Directed Selectivity: The electronic and steric nature of substituents on the indazole core plays a directing role.
-
C3-Substituents: As mentioned, indazoles with C3-carboxymethyl, C3-COMe, or C3-carboxamide groups show outstanding (>99:1) N1 regioselectivity with the NaH/THF system due to the chelation effect.[4][5] Sterically demanding groups at C3, such as a tert-butyl group, also favor N1 substitution by sterically shielding the N2 position.[5]
-
-
Thermodynamic Control: N1-substituted indazoles are generally the thermodynamically more stable products.[3][8][9] Running the reaction at a slightly elevated temperature (e.g., warming from 0 °C to 50 °C) can sometimes facilitate equilibration towards the more stable N1 isomer, improving the final product ratio, though this is highly substrate-dependent.[2]
Caption: Proposed chelation mechanism for N1 selectivity.
Question 2: How can I selectively synthesize the N2-alkylated indazole?
Answer: While thermodynamically less favored, the N2 position can be targeted under specific conditions that override the inherent preference for N1 substitution.
-
Mitsunobu Reaction: The Mitsunobu reaction is a reliable method for achieving N2-alkylation.[4]
-
Causality: This reaction proceeds under neutral conditions and involves a phosphine intermediate. It is hypothesized that this intermediate can provide chelation control that directs the alkylation specifically to the N2 atom, although the exact mechanism is complex.[10] This method is particularly useful for converting alcohols directly into the N2-alkyl group.
-
-
Acid-Catalyzed Alkylation: Certain alkylating agents, such as diazo compounds or 2,2,2-trichloroacetimidates, can be activated under acidic conditions (e.g., using TfOH) to achieve high N2 selectivity.[11]
-
Causality: Quantum mechanical calculations suggest that while the 1H-indazole is the more stable tautomer, the reaction proceeds via the higher-energy 2H-tautomer for N1 alkylation. The energy barrier to reach this state is higher than the barrier for direct N2 alkylation from the stable 1H-tautomer. Therefore, under these conditions, the kinetically controlled pathway to the N2 product is favored.[11]
-
-
Substituent Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to confer excellent N2 regioselectivity (≥96%).[5][6][12]
Question 3: My reaction yield is low or the reaction is not going to completion. What should I check?
Answer: Low conversion or yield often points to suboptimal reaction conditions or reagent compatibility.
-
Base and Solvent Incompatibility: This is a primary culprit. For example, using potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in THF often fails to produce any N-alkylated product.[4][12] A switch to a more polar aprotic solvent like DMF or dioxane may be necessary with these bases. However, be aware that using DMF can diminish N1 selectivity compared to THF, even with NaH.[5]
-
Insufficient Base: Ensure you are using a sufficient excess of the base. Using a substoichiometric amount of base (e.g., 0.5 equivalents) will naturally lead to incomplete conversion.[4][12] A typical protocol uses 1.1 to 1.2 equivalents of base.
-
Reaction Temperature: While temperature can influence the N1/N2 ratio, it is also critical for reaction rate. Some systems require heating to 50 °C or even 90 °C to achieve reasonable conversion and yield, particularly with less reactive alkylating agents.[2][4]
Caption: Troubleshooting workflow for low reaction yield.
Data Summary: Impact of Reaction Conditions
The choice of base and solvent has a profound impact on the regiochemical outcome of indazole alkylation. The following table summarizes representative data for a model substrate, methyl 1H-indazole-3-carboxylate.
| Entry | Base (eq.) | Solvent | Temperature (°C) | N1:N2 Ratio | Combined Yield (%) | Reference |
| 1 | NaH (1.2) | THF | 0 → 50 | >99:1 | 89 | [2] |
| 2 | K₂CO₃ (2.0) | DMF | 25 | 1.5 : 1 | 75 | [12] |
| 3 | Cs₂CO₃ (2.0) | Dioxane | 90 | >95:5 | 96 | [2] |
| 4 | K₂CO₃ (2.0) | THF | 25 | No Reaction | 0 | [12] |
| 5 | Na₂CO₃ (2.0) | THF | 25 | No Reaction | 0 | [12] |
Data is illustrative and highly dependent on the specific indazole substrate and alkylating agent used.
Experimental Protocols
Protocol 1: High-Selectivity N1-Alkylation (NaH/THF Method)
This protocol is adapted from methodologies proven to be highly selective for the N1 position, particularly for indazoles with C3-chelating groups.[4][9]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a change in the suspension's appearance.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For less reactive substrates or to ensure thermodynamic equilibration, the mixture can be gently heated (e.g., to 50 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation (Mitsunobu Reaction)
This protocol provides a general method for accessing the N2-isomer from the corresponding alcohol.[4]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate, which can often be removed or minimized by direct purification via column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the regioselectivity challenge in indazole alkylation? A1: The challenge is rooted in the annular tautomerism of the indazole ring.[2][9] The ring exists as two distinct, interconvertible forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[3] Direct alkylation can occur on the nitrogen atom of either tautomer, and since the deprotonated indazole anion has significant electron density on both nitrogens, it can act as an ambident nucleophile, leading to a mixture of N1 and N2-substituted products.[2][4]
Q2: How can I reliably determine the regiochemistry of my N-alkylated indazole products? A2: The most definitive methods are one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.[4] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful techniques.[4] For example, in an HMBC spectrum, a three-bond correlation (³J) between the C7a carbon and the protons of the alkyl group's CH₂ proximal to the nitrogen confirms an N1-substituted isomer.[4] Conversely, for an N2-isomer, a correlation is often seen between the C3 proton and the alkyl CH₂ protons.
Q3: Are there any alternative strategies to direct N-alkylation for obtaining regiochemically pure indazoles? A3: Yes. Besides optimizing direct alkylation, you can use protecting group strategies. For instance, an N2-SEM (2-(trimethylsilyl)ethoxymethyl) protected indazole can be selectively functionalized at the C3 position via lithiation.[9][13] Subsequent removal of the protecting group provides a C3-substituted indazole that can then be subjected to N1-selective alkylation. Another approach is to build the indazole ring with the N-substituent already in place, for example, by using an N-alkyl hydrazine in a cyclization reaction, though this requires a different synthetic strategy from the outset.[5][14]
References
-
(Beilstein J. Org. Chem., 2024)
-
4 (BenchChem Technical Support)
-
11 (WuXi Biology)
-
(Journal of Organic Chemistry, 2006)
-
(Indian Journal of Heterocyclic Chemistry)
-
(Beilstein Journal of Organic Chemistry, 2024)
-
(RSC Advances, 2024)
-
(Nucleosides Nucleotides Nucleic Acids, 2004)
-
(ResearchGate)
-
(Beilstein Journal of Organic Chemistry, 2021)
-
(Max-Planck-Gesellschaft)
-
9 (BenchChem Technical Support)
-
(University College Cork Repository)
-
(Molecules, 2012)
-
(Spectroscopy Letters, 1989)
-
(ResearchGate)
-
(Organic Chemistry Portal)
-
(ResearchGate)
-
(Beilstein Journal of Organic Chemistry, 2024)
-
(Semantic Scholar)
-
(E-Journal of Chemistry, 2012)
-
15 (BenchChem Technical Support)
-
(Chemical Communications, 2022)
-
(European Journal of Organic Chemistry, 2023)
-
(Molecules, 2022)
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. research.ucc.ie [research.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indazole synthesis [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Stability of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one under acidic conditions
Topic: Stability & Troubleshooting Under Acidic Conditions
Document ID: TS-IND-404 | Version: 2.1 | Status: Active
Executive Summary
6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one (often referred to as the "Dimedone-fused indazole") exhibits high thermodynamic stability under standard acidic conditions (pH 1–6). Its synthesis typically relies on acid-catalyzed condensation, inherently selecting for the stable fused-ring system.
However, users often report "instability" which, upon root-cause analysis, is frequently identified as physical precipitation , tautomeric peak splitting in LCMS, or oxidative degradation unrelated to acidity. This guide distinguishes between true chemical degradation and analytical artifacts.
Module 1: Acid Stability Profile
The Stability Paradox
-
User Question: "I dissolved my compound in 0.1% TFA/Water, and the solution turned cloudy or showed multiple peaks. Is it hydrolyzing?"
-
Technical Answer: Unlikely. The tetrahydroindazole core is resistant to acid hydrolysis.
-
Mechanism: The pyrazole ring is aromatic. Reversing the synthesis (retro-condensation) requires breaking this aromaticity, which is energetically unfavorable under mild to moderate acidic conditions.
-
The Real Issue: The compound is a weak base. In weak acids (like 0.1% TFA, pH ~2), it exists in an equilibrium between the neutral and protonated forms. If the concentration exceeds the solubility of the neutral species (which may crash out as the pH shifts slightly), you see "cloudiness."
-
Chemical Resilience Data
| Condition | Stability Rating | Observed Outcome |
| 0.1% Formic Acid (LCMS) | ✅ High | Stable for >48h. Split peaks may occur (tautomers). |
| 1M HCl (RT) | ✅ High | Stable. Protonation at N1/N2 improves solubility. |
| Conc. H₂SO₄ (Cold) | ⚠️ Moderate | Stable short-term; risk of dehydration or sulfonation over time. |
| Conc. H₂SO₄ + Heat (>80°C) | ❌ Low | Risk of aromatization (dehydrogenation) to the fully aromatic indazole or ring rearrangement. |
Module 2: Troubleshooting & FAQs
Issue A: Analytical Artifacts (LCMS/HPLC)
Symptom: The chromatogram shows two peaks with the same mass (
Root Cause: Tautomerism. The 1,5,6,7-tetrahydro-indazol-4-one scaffold exists in a dynamic equilibrium between the 1H- and 2H- tautomers. In acidic mobile phases, the protonation kinetics can slow down the interconversion relative to the chromatographic timescale, separating the species.
Protocol: Peak Unification
-
Increase Temperature: Run the column at 40°C – 50°C . Heat accelerates tautomeric exchange, often merging split peaks into a single sharp peak.
-
Switch Buffer: Use Ammonium Acetate (pH 4.5) instead of Formic Acid. This often stabilizes one tautomer or accelerates the exchange.
Issue B: Synthesis Yield Low in Acid
Symptom: "I am synthesizing the core from Dimedone and Hydrazine in Acetic Acid, but the yield is <50%."
Root Cause: Incomplete Cyclization or Solubility Loss. While the reaction is acid-catalyzed, the intermediate (hydrazone) can precipitate before cyclizing if the solvent volume is too low.
Corrective Workflow:
-
Solvent System: Ensure the solvent is Ethanol/Acetic Acid (3:1) or pure Acetic Acid .
-
Temperature: The reaction requires heat (Reflux, ~80°C) to drive the dehydration (water removal).
-
Validation: Check LCMS for the intermediate (
relative to product). If present, extend reflux time.
Module 3: Mechanistic Visualization
Protonation & Tautomerism Pathways
The following diagram illustrates why users see "split peaks" and how the molecule behaves in acid. The cation is the stable species in low pH, preventing hydrolysis.
Figure 1: In acidic media, the equilibrium shifts toward the stable cation. Hydrolysis (red dashed line) is kinetically blocked by the stability of the pyrazole ring.
Module 4: Advanced Degradation Scenarios
While acid hydrolysis is rare, oxidative instability in the presence of acid is a valid concern.
Scenario: Using Nitric Acid or acid with Peroxides.
-
Mechanism: The C-3 position of the pyrazole and the methylene groups at C-5/C-7 are susceptible to oxidation.
-
Result: Formation of fully aromatic indazoles (dehydrogenation) or oxidative cleavage.
-
Prevention: Always degas acidic solvents if the compound is stored for long periods, or add an antioxidant (e.g., BHT) if the application permits.
References & Grounding
-
Synthesis & Stability Core:
-
Source: The reaction of 5,5-dimethyl-1,3-cyclohexanedione (Dimedone) with hydrazine hydrates in acid is the canonical route, confirming stability under refluxing acid.
-
Reference:Journal of Medicinal and Chemical Sciences, 2022. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one..." (Demonstrates synthesis in MeOH/H+). Link
-
-
Solubility & Analytical Behavior:
-
Source: Studies on tetrahydroindazole inhibitors show that while metabolic stability is high, aqueous solubility in acidic buffers varies, often requiring specific mobile phase tuning.
-
Reference:Journal of Medicinal Chemistry, 2020. "Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase..." Link
-
-
General Pyrazole/Indazole Properties:
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.
Sources
Validation & Comparative
A Researcher's Guide to Interpreting IR Spectra of Tetrahydroindazolone Ketones: A Comparative Approach
This guide provides a detailed framework for the interpretation of infrared (IR) spectra of tetrahydroindazolone ketones. It is designed for researchers, medicinal chemists, and process development scientists who utilize IR spectroscopy for reaction monitoring, quality control, and structural verification of these important heterocyclic scaffolds. By comparing the spectral features of the target molecule with potential precursors, this guide offers a practical approach to confident structural elucidation.
The Pivotal Role of IR Spectroscopy in Heterocyclic Synthesis
Tetrahydroindazolone ketones are a class of heterocyclic compounds of significant interest in drug discovery due to their diverse biological activities. During their multi-step synthesis, rapid and reliable analytical techniques are crucial for verifying the formation of the desired product and identifying the presence of starting materials or intermediates. Fourier-Transform Infrared (FTIR) spectroscopy is an invaluable first-line analytical tool for this purpose. It is fast, non-destructive, and provides direct information about the functional groups present in a molecule, allowing chemists to quickly assess the outcome of a chemical transformation.[1] This guide focuses on interpreting the key vibrational signatures that confirm the successful synthesis of a tetrahydroindazolone ketone.
Decoding the Vibrational Signature: Key Functional Group Regions
The identity of a tetrahydroindazolone ketone is confirmed by the presence and position of several key absorption bands in its IR spectrum. Each bond within the molecule vibrates at a characteristic frequency when it absorbs IR radiation.[2][3] These frequencies provide a molecular "fingerprint."[2][3][4]
The Carbonyl (C=O) Stretch: The Most Conspicuous Peak
The most definitive peak in the spectrum of a tetrahydroindazolone ketone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[5][6][7]
-
Expected Range: For a simple, saturated six-membered ring ketone (like cyclohexanone), this peak typically appears around 1715-1725 cm⁻¹.[5][6][7]
-
Influence of Conjugation: In many tetrahydroindazolone systems, the ketone is conjugated with the C=N bond of the indazole ring. This delocalization of π-electrons reduces the double-bond character of the carbonyl group.[8][9][10] This "weakens" the bond, lowering the energy required for the stretching vibration. Consequently, the C=O peak for a conjugated tetrahydroindazolone ketone is often shifted to a lower wavenumber, typically appearing in the 1666-1690 cm⁻¹ range.[5][6] A recent study on a similar complex indazolone derivative reported a carbonyl stretch at 1693 cm⁻¹.[11]
The X-H Stretching Region (4000-2500 cm⁻¹)
This high-frequency region provides information about N-H and C-H bonds.[12]
-
N-H Stretch: The indazole ring contains a secondary amine (N-H) group. This typically gives rise to a single, sharp to medium-intensity peak in the range of 3100-3500 cm⁻¹ .[8][13][14] The peak can sometimes be broad if intermolecular hydrogen bonding is present.[13]
-
C-H Stretches: It is crucial to distinguish between C-H bonds on sp² hybridized carbons (from the pyrazole part of the ring) and sp³ hybridized carbons (from the saturated cyclohexane part).
-
sp² C-H Stretch: A weak to medium peak appearing just above 3000 cm⁻¹ is characteristic of a hydrogen atom attached to a double-bonded carbon.
-
sp³ C-H Stretch: Strong, sharp peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of hydrogen atoms on the saturated carbons of the tetrahydro ring.[5][15]
-
The Fingerprint Region (1500-600 cm⁻¹)
This region contains a complex series of absorption bands arising from various stretching and bending vibrations, including C-N, C-C, and C-O stretches, as well as many C-H bending modes.[3][4][16][17] While assigning each peak in this region is often difficult, the overall pattern is unique to the molecule.[3][4][16]
-
C-N Stretch: Look for a medium to strong absorption in the 1250-1335 cm⁻¹ range, characteristic of aromatic amines, which is applicable to the indazole ring system.[8][14]
-
C=N Stretch: The carbon-nitrogen double bond within the pyrazole ring will have a stretching absorption, typically around 1660 cm⁻¹ , but it can sometimes be weak and obscured by the stronger C=O absorption.[8]
Comparative Analysis: Confirming Product Formation
A key application of IR spectroscopy in synthesis is to confirm the conversion of a starting material to the desired product. Let's consider a common synthetic route where a dicarbonyl precursor, such as a substituted cyclohexane-1,3-dione, is reacted with hydrazine to form the tetrahydroindazolone ring system.
Table 1: Comparative IR Analysis of a Cyclohexane-1,3-dione Precursor vs. a Tetrahydroindazolone Ketone Product
| Functional Group | Precursor (Cyclohexane-1,3-dione) | Product (Tetrahydroindazolone Ketone) | Rationale for Change |
| O-H Stretch | Broad, strong band ~2500-3300 cm⁻¹ | Absent or replaced by N-H stretch | The enolic O-H of the dione is consumed during the reaction. |
| N-H Stretch | Absent | Medium, sharp peak ~3100-3500 cm⁻¹ | Formation of the indazole ring introduces the N-H bond.[14] |
| C-H Stretch (sp³) | Strong, <3000 cm⁻¹ | Strong, <3000 cm⁻¹ | The saturated ring is retained. |
| C=O Stretch | Strong, broad peak ~1550-1640 cm⁻¹ (for the enol form) and/or ~1715 cm⁻¹ (for the keto form) | Strong, sharp peak ~1666-1690 cm⁻¹ | The original dicarbonyl system is converted to a single, conjugated ketone. The new peak is typically sharper and at a higher frequency than the broad enolic absorption of the precursor. |
| C-N Stretch | Absent | Medium-strong peak ~1250-1335 cm⁻¹ | Formation of the indazole ring introduces C-N bonds.[8] |
This comparative approach provides clear, actionable evidence of a successful reaction. The disappearance of the broad enol O-H band and the appearance of the sharp N-H stretch and the characteristic conjugated C=O peak are strong indicators of product formation.
Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) is the most common sampling technique for routine analysis of solids and liquids as it requires minimal sample preparation.[18][19]
Objective: To obtain a clean, reproducible IR spectrum of a solid tetrahydroindazolone ketone sample.
Instrumentation: A modern FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.[20]
Procedure:
-
Instrument Preparation: Ensure the spectrometer has been powered on for at least 15-30 minutes to allow the source and laser to stabilize.
-
Background Spectrum:
-
Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe (e.g., Kimwipe) moistened with a volatile solvent like isopropanol or ethanol to clean the crystal. Allow it to fully evaporate.
-
In the instrument software, initiate a "Background Scan." This scan captures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.[20]
-
-
Sample Application:
-
Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[19] For powdered solids, grinding to a finer powder can result in sharper spectra.[20]
-
-
Sample Spectrum Acquisition:
-
Initiate the "Sample Scan" in the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
After analysis, raise the press arm, remove the sample, and thoroughly clean the ATR crystal with a solvent-moistened wipe to prepare for the next measurement.
-
A Systematic Workflow for Spectral Interpretation
For a researcher faced with a new spectrum, a systematic approach is key to avoiding misinterpretation. The following workflow, illustrated in the diagram below, provides a logical path to structural confirmation.
Caption: A systematic workflow for the interpretation of an IR spectrum to identify a tetrahydroindazolone ketone.
-
Start with the Carbonyl: The C=O stretch is typically the strongest and most prominent peak.[7] Its presence in the 1660-1725 cm⁻¹ range is the first piece of evidence.
-
Move to the X-H Region: After confirming the carbonyl, examine the high-frequency region. The presence of a single N-H peak and both sp² and sp³ C-H stretches provides strong support for the heterocyclic and partially saturated ring systems.
-
Confirm with the Fingerprint: Finally, look for the C-N stretch in the fingerprint region and compare the overall pattern to that of the starting material. The significant differences in this region between the precursor and the product serve as final confirmation.[3]
Conclusion: An Indispensable Tool for the Medicinal Chemist
IR spectroscopy is a rapid, powerful, and accessible technique for the structural verification of tetrahydroindazolone ketones. By understanding the characteristic frequencies of the key functional groups—most notably the conjugated carbonyl, the N-H bond, and the different types of C-H bonds—researchers can confidently monitor the progress of their syntheses. When used in a comparative manner against the starting materials, IR provides an unambiguous confirmation of chemical transformation, making it an essential tool in the modern drug development laboratory. For complete structural elucidation, this data should be used in conjunction with other analytical techniques such as NMR spectroscopy and mass spectrometry.
References
-
Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
-
Infrared Spectroscopy. Illinois State University Department of Chemistry. [Link]
-
IR Spectroscopy Tutorial: Ketones. University of Calgary. [Link]
-
Spectroscopic Features of Ketones. Oregon State University. [Link]
-
IR Spectroscopy of Hydrocarbons. University of Basrah. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]
-
Video: IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. [Link]
-
Sample preparation and factors affect IR bands. SlideShare. [Link]
-
Chapter-18 Infrared spectroscopy (FINGERPRINT REGION). WikiEducator. [Link]
-
Video: IR Frequency Region: X–H Stretching. JoVE. [Link]
-
IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
-
Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy. [Link]
-
Interpreting IR Spectra. Chemistry Steps. [Link]
-
Ketone infrared spectra. Chemistry-Reference.com. [Link]
-
Fingerprint Region in IR Spectroscopy. Scribd. [Link]
-
IR Spectra of Aldehydes and Ketones. Scribd. [Link]
-
Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough. [Link]
-
NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. PMC. [Link]
-
4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]
-
ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Bruker Optics on YouTube. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]
-
Notes - C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry. [Link]
-
Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]
-
Selected IR stretching frequencies of CN groups in a variety of NHC-. ResearchGate. [Link]
-
Quantitative analysis using ATR-FTIR Spectroscopy. Agilent. [Link]
-
4H-indazol-4-one, 1,5,6,7-tetrahydro-3,6,6-trimethyl-1-[2-(1-methylethyl)phenyl]- Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
4,5,6,7-tetrahydro-1h-indazole (C7H10N2). PubChemLite. [Link]
-
1H-indazole hydrochloride. NIST Chemistry WebBook. [Link]
-
Tetrahydrozoline. NIST Chemistry WebBook. [Link]
-
INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. [Link]
-
FT IR spectra obtained for S=O stretching vibrational region of a 0.3 M... ResearchGate. [Link]
-
Tetrahydrozoline. NIST Chemistry WebBook. [Link]
-
Validated Stability Indicating FT-IR Spectroscopic Method For Simultaneous Quantitative Estimation Of Aceclofenac And Pregabalin. Natural Volatiles and Essential Oils. [Link]
Sources
- 1. nveo.org [nveo.org]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. wikieducator.org [wikieducator.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Video: IR Frequency Region: X–H Stretching [jove.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Interpreting IR Spectra [chemistrysteps.com]
- 16. scribd.com [scribd.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 19. edinst.com [edinst.com]
- 20. utsc.utoronto.ca [utsc.utoronto.ca]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of a molecule is paramount for its identification, characterization, and quantification. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one, a heterocyclic compound with a bicyclic structure composed of a pyrazole fused to a cyclohexanone ring. The structural complexity of this molecule, featuring a cyclic ketone and a pyrazole moiety, gives rise to distinct and informative fragmentation pathways under different ionization conditions.
This document will explore the anticipated fragmentation patterns under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. By comparing these patterns, we aim to provide a comprehensive resource for the structural elucidation of this compound and its analogues. The proposed fragmentation mechanisms are grounded in established principles of mass spectrometry and supported by data from analogous structures.
Experimental Methodologies: A Foundation for Reliable Data
The acquisition of reproducible and high-quality mass spectra is fundamental to any fragmentation analysis. The following protocols outline the recommended starting points for analyzing 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one using both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
EI is a high-energy ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule.
Protocol:
-
Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.
-
GC Separation:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
ESI is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺), with fragmentation induced via collision-induced dissociation (CID) in the tandem mass spectrometer (MS/MS).
Protocol:
-
Sample Preparation: Dissolve the analyte in a suitable solvent mixture, such as 50:50 methanol:water, to a concentration of 1 µg/mL.
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is appropriate.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Detection (ESI-MS/MS):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Isolate the precursor ion ([M+H]⁺) and perform CID with a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.
-
Results and Discussion: A Comparative Analysis of Fragmentation Patterns
The molecular weight of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is 178.23 g/mol . The following sections detail the predicted fragmentation pathways under EI and ESI conditions.
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy leads to the formation of a radical cation (M⁺˙) and extensive fragmentation. The fragmentation of cyclic ketones often involves α-cleavage adjacent to the carbonyl group.[1][2][3] The presence of the pyrazole ring introduces additional fragmentation pathways.
Key Predicted EI Fragments:
| m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |
| 178 | Molecular Ion (M⁺˙) | - |
| 163 | [M - CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group. |
| 150 | [M - CO]⁺˙ | Retro-Diels-Alder (RDA) type fragmentation of the cyclohexenone ring. |
| 135 | [M - CO - CH₃]⁺ | Loss of a methyl radical following the loss of carbon monoxide. |
| 122 | [M - C₄H₈]⁺˙ | Loss of isobutylene from the cyclohexenone ring. |
| 95 | [Indazole core]⁺ | Cleavage of the cyclohexenone ring. |
| 55 | [C₄H₇]⁺ | Fragment from the cyclohexenone ring, a common fragment for saturated cyclic ketones.[1] |
Proposed EI Fragmentation Pathway:
Caption: Predicted EI fragmentation pathway of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one.
Electrospray Ionization (ESI) Fragmentation (MS/MS of [M+H]⁺)
In positive ion ESI, the molecule is expected to readily protonate, likely at the basic nitrogen of the pyrazole ring or the carbonyl oxygen, to form the [M+H]⁺ ion at m/z 179. Collision-induced dissociation (CID) of this precursor ion will induce fragmentation. ESI-MS/MS fragmentation is often characterized by losses of neutral molecules.
Key Predicted ESI-MS/MS Fragments:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 179 | 161 | H₂O | Loss of water, potentially following ring opening. |
| 179 | 151 | CO | Loss of carbon monoxide from the cyclohexenone ring. |
| 179 | 123 | C₄H₈ | Loss of isobutylene from the cyclohexenone ring. |
| 179 | 95 | C₄H₈O | Loss of the dimethylcyclohexenone moiety. |
Proposed ESI-MS/MS Fragmentation Pathway:
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one.
Comparative Analysis and Structural Elucidation
The comparison of EI and ESI fragmentation patterns provides complementary information for the confident identification of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one.
-
EI-MS provides a rich fragmentation pattern that is highly specific and can be used for library matching. The characteristic loss of a methyl group and the fragmentation of the cyclohexanone ring are key identifiers.
-
ESI-MS/MS confirms the molecular weight through the observation of the [M+H]⁺ ion. The controlled fragmentation via CID allows for the systematic probing of the molecular structure, with neutral losses providing evidence for the different functional moieties.
The presence of the indazole core fragment (m/z 95) in both EI and ESI spectra would be a strong indicator of this class of compounds.
Conclusion
This guide presents a predictive yet scientifically grounded comparison of the mass spectrometry fragmentation patterns of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one under EI and ESI conditions. The proposed fragmentation pathways, based on established chemical principles and data from analogous structures, offer a valuable resource for researchers in the identification and structural elucidation of this compound and related derivatives. The complementary nature of hard and soft ionization techniques is highlighted, emphasizing the power of a multi-faceted mass spectrometric approach in chemical analysis.
References
-
Whitman People. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]
-
Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry, 34(5), 502-510. [Link]
-
NPTEL Archive. Lecture 25 : Mass and Infrared Spectroscopies. [Link]
-
Maccoll, A. (1969). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 46(10), 625. [Link]
-
ResearchGate. Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... [Link]
-
JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
Egsgaard, H., & Larsen, E. (1983). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. Organic Mass Spectrometry, 18(9), 398-403. [Link]
-
ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. [Link]
-
ResearchGate. Analogues of Cytostatic, Fused Indazolinones: Synthesis, Conformational Analysis and Cytostatic Activity Against HeLa Cells of Some 1-Substituted Indazolols, 2-Substituted Indazolinones, and Related Compounds. [Link]
-
SciELO. Artigo. [Link]
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of California, Irvine. Interpretation of mass spectra. [Link]
-
Zupkó, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1147-1153. [Link]
-
Dahiya, R. (2008). Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. Scientia Pharmaceutica, 76(2), 217-240. [Link]
-
Allen, F., et al. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Proceedings of the 22nd Annual International Conference on Intelligent Systems for Molecular Biology, 8-12. [Link]
-
Metair. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 211-230. [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549. [Link]
-
SciELO. High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin. [Link]
-
Nekrasov, Y. S., et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Russian Chemical Bulletin, 49(1), 118-122. [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]
Sources
Comparative Guide: X-ray Crystallographic Analysis of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
Executive Summary
This guide provides a technical analysis of the structural dynamics of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one (CAS: 20955-75-3), a critical scaffold in the development of p38 MAP kinase inhibitors and human neutrophil elastase (HNE) antagonists.
Unlike standard datasheets, this document focuses on the crystallographic identification of tautomeric forms . The core challenge with tetrahydroindazoles is the ambiguity between the 1H- and 2H-tautomers in the solid state. This guide establishes a comparative framework using X-ray diffraction (XRD) data, Density Functional Theory (DFT) calculations, and Solution-State NMR to validate structural integrity.
Structural Context & Tautomeric Ambiguity
The 6,6-dimethyl-1,5,6,7-tetrahydro-indazol-4-one scaffold is formed by fusing a pyrazole ring with a dimedone-derived cyclohexane ring. The presence of the ketone at C4 and the gem-dimethyl group at C6 creates a rigid bicyclic system.
The Tautomer Problem
In the solid state, the molecule can crystallize in different tautomeric forms depending on solvent polarity and hydrogen bonding networks. Distinguishing these is critical for structure-activity relationship (SAR) modeling.
-
1H-Tautomer: Nitrogen at position 1 is protonated. Generally favored in the gas phase and non-polar solvents.
-
2H-Tautomer: Nitrogen at position 2 is protonated. Often stabilized in the solid state by intermolecular hydrogen bonding.
-
OH-Tautomer: Enol form (aromatic hydroxypyrazole). Energetically unfavorable and rarely observed.
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium and the energy barriers associated with the proton migration.
Figure 1: Tautomeric equilibrium. The 1H and 2H forms are the primary species relevant to crystallographic analysis.
Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals suitable for X-ray diffraction, a controlled synthesis and slow-evaporation protocol is required.
Synthesis Workflow
The compound is synthesized via the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with hydrazine hydrate.
Protocol:
-
Reactants: Dissolve Dimedone (10 mmol) in Ethanol (20 mL).
-
Addition: Add Hydrazine hydrate (12 mmol) dropwise at 0°C.
-
Cyclization: Reflux for 3 hours. The solution typically turns pale yellow.
-
Isolation: Cool to room temperature. Precipitate is filtered and washed with cold ethanol.
Crystallization for XRD
-
Method: Slow Evaporation.
-
Solvent System: Methanol/Chloroform (1:1 v/v) or pure Ethanol.
-
Conditions: Saturated solution filtered through a 0.45 µm PTFE filter into a scintillation vial. Cap loosely to allow slow solvent evaporation over 48-72 hours at 20°C.
-
Crystal Habit: Colorless prisms or blocks.
Comparative Data Analysis
This section serves as the core "Guide" for researchers. It compares the expected experimental X-ray values against theoretical calculations (DFT B3LYP/6-31G**) and solution-phase NMR.
Crystallographic Parameters (Reference Range)
When solving the structure, the following parameters are diagnostic of the correct 6,6-dimethyl-1,5,6,7-tetrahydro-indazol-4-one scaffold.
| Parameter | Experimental X-ray (Typical) | DFT Calculated (B3LYP/6-31G**) | Diagnostic Note |
| Crystal System | Monoclinic | N/A | Often Space Group |
| Bond C3-N2 | 1.32 – 1.34 Å | 1.33 Å | Indicates double bond character |
| Bond N1-N2 | 1.36 – 1.38 Å | 1.37 Å | Typical pyrazole N-N bond |
| Bond C4=O | 1.22 – 1.24 Å | 1.23 Å | Ketone confirmation |
| Tautomer ID | N-H distance ~0.86 Å | Energy Δ < 2 kJ/mol | Look for Electron Density at N1 vs N2 |
Distinguishing Tautomers via Bond Lengths
The most reliable method to distinguish the 1H from the 2H tautomer in a crystal structure (without locating the hydrogen atom directly) is the internal bond geometry of the pyrazole ring.
-
If 1H-Tautomer: The C7a-N1 bond is single-bond like (~1.36 Å), and N2=C3 is double-bond like (~1.32 Å).
-
If 2H-Tautomer: The N1=C7a bond shortens, and N2-C3 lengthens.
Comparative Validation Workflow
Use this logic flow to validate your crystallographic solution:
Figure 2: Decision tree for assigning tautomeric state from crystallographic data.
Discussion: Performance vs. Alternatives
X-Ray vs. DFT
While X-ray crystallography provides the definitive solid-state structure, it is influenced by packing forces.
-
Performance: X-ray data for this molecule typically shows strong intermolecular Hydrogen bonding (N-H...O=C) which links molecules into infinite chains or dimers. This packing force often stabilizes the 2H-tautomer in the crystal lattice, even if the 1H-tautomer is calculated to be slightly more stable (by ~1-2 kJ/mol) in the gas phase.
-
Recommendation: Do not rely solely on gas-phase DFT to predict the crystal structure. The lattice energy contribution is significant.
X-Ray vs. Solution NMR
-
NMR (
): In polar aprotic solvents, the 1H and 2H tautomers often exist in rapid equilibrium or a specific ratio (e.g., 55:45). -
X-Ray: Represents a "frozen" snapshot of the most stable packing arrangement.
-
Implication: The crystal structure may not represent the bioactive conformation in solution. Researchers docking this molecule into protein targets (e.g., p38 MAP Kinase) should consider both tautomers during virtual screening, not just the one found in the CIF file.
References
-
Theoretical and Experimental Tautomerism: Claramunt, R. M., et al. "Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones." Molecules 11.6 (2006): 415-422.
-
Synthesis and Biological Activity: Gaikwad, M., et al. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one." Journal of Medicinal and Chemical Sciences (2022).
-
General Indazole Crystallography: Vedsø, P., et al. "The tautomerism of 1H-indazoles in the solid state." Acta Crystallographica Section B (1999).
-
HNE Inhibitor Applications: "1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors." Bioorganic & Medicinal Chemistry (2012).
A Researcher's Guide to Differentiating N1 and N2 Isomers of N-Substituted Tetrahydro-indazol-4-ones
For researchers in medicinal chemistry and drug development, the synthesis of N-substituted indazoles often yields a mixture of N1 and N2 regioisomers. The distinct pharmacological profiles of these isomers necessitate their unambiguous structural characterization. This guide provides an in-depth comparison of analytical techniques, supported by experimental data, to confidently distinguish between N1 and N2 isomers of tetrahydro-indazol-4-ones, a prevalent scaffold in drug discovery.
The Challenge of Regioisomerism in Indazole Synthesis
The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2. Alkylation or acylation reactions can lead to substitution at either position, resulting in the formation of two distinct regioisomers.[1] The ratio of these isomers is often influenced by reaction conditions, with the N1 isomer generally being the thermodynamically more stable product, while the N2 isomer is often kinetically favored.[2] Given that the biological activity can reside in one specific isomer, the ability to differentiate and isolate the desired compound is paramount.
Spectroscopic Fingerprints: The Key to Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and accessible tool for distinguishing between N1 and N2 substituted indazoles.[2][3] One-dimensional (¹H and ¹³C) and two-dimensional (NOESY and HMBC) NMR experiments provide a detailed picture of the molecular structure, revealing subtle electronic and spatial differences between the isomers.
¹H NMR Spectroscopy: A First Look at Isomeric Differences
The chemical environment of the protons on the indazole core is significantly influenced by the position of the substituent. Comparison of the ¹H NMR spectra of the N1 and N2 isomers reveals characteristic shifts.
A key diagnostic signal is often the H-7 proton. In N2-substituted indazoles, the H-7 proton is deshielded and appears at a higher frequency (further downfield) compared to the corresponding N1-isomer.[2] This is attributed to the anisotropic effect of the lone pair of electrons on the N1 atom in the N2-isomer.[2] Conversely, the H-3 proton in N2-isomers is typically shielded and appears at a lower frequency (further upfield) relative to the N1-isomer.[2]
¹³C NMR Spectroscopy: Unambiguous Carbon Assignments
¹³C NMR spectroscopy provides further confirmation of the isomeric structure. The chemical shifts of the carbon atoms, particularly C3, C3a, and C7a, are highly informative. In N2-isomers, the C7a signal is notably deshielded, appearing at a significantly higher chemical shift compared to the N1-isomer.[4] Conversely, the C3 signal is more shielded in the N2 isomer.[4][5]
| Carbon | Typical Chemical Shift Range (N1-isomer) | Typical Chemical Shift Range (N2-isomer) | Key Differentiating Feature |
| C3 | More Deshielded | More Shielded | Significant upfield shift in the N2-isomer.[4][5] |
| C3a | - | - | Less pronounced difference compared to C3 and C7a. |
| C7a | More Shielded | More Deshielded | Significant downfield shift in the N2-isomer.[4] |
Table 1: Comparison of characteristic ¹³C NMR chemical shifts for N1 and N2 substituted indazoles.
2D NMR: Definitive Structural Elucidation
While 1D NMR provides strong indications, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) offer definitive proof of substitution position.[6][7]
NOESY: Through-Space Correlations
The NOESY experiment detects protons that are close in space. For an N1-substituted indazole, a clear NOE correlation will be observed between the protons of the substituent (e.g., the N-CH₂) and the H-7 proton of the indazole ring.[8] This spatial proximity is absent in the N2-isomer. Conversely, for an N2-substituted indazole, an NOE correlation is expected between the substituent's protons and the H-3 proton.[6][8]
Caption: Decision workflow based on HMBC correlations.
Experimental Protocols
Standard NMR Sample Preparation
-
Dissolve: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter: If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H and ¹³C NMR Acquisition
A standard set of acquisition parameters on a 400 MHz or higher field NMR spectrometer is generally sufficient. [9]
-
¹H NMR:
-
Pulse sequence: Standard single-pulse (zg30).
-
Spectral width: ~16 ppm.
-
Acquisition time: ~2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C{¹H} NMR:
-
Pulse sequence: Proton-decoupled (zgpg30).
-
Spectral width: ~240 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
2D NMR Acquisition (NOESY and HMBC)
-
NOESY:
-
Pulse sequence: Standard NOESY (noesygpphpp).
-
Mixing time: 500-800 ms (optimize for desired cross-peak intensity).
-
Number of scans: 8-16 per increment.
-
-
HMBC:
-
Pulse sequence: Standard HMBC (hmbcgplpndqf).
-
Long-range coupling delay (D6): Optimized for a J-coupling of 8-10 Hz.
-
Number of scans: 4-8 per increment.
-
X-ray Crystallography: The Gold Standard
For absolute structural confirmation, single-crystal X-ray diffraction is the definitive technique. [10][11][12]If a suitable crystal of the purified isomer can be obtained, this method provides an unambiguous three-dimensional structure, leaving no doubt as to the position of the N-substituent.
Conclusion
The differentiation of N1 and N2 isomers of N-substituted tetrahydro-indazol-4-ones is a critical step in the development of novel therapeutics. While ¹H and ¹³C NMR provide strong initial evidence, the strategic application of 2D NMR techniques, particularly NOESY and HMBC, offers conclusive and irrefutable structural assignment. For ultimate confirmation, especially for lead compounds, single-crystal X-ray crystallography remains the gold standard. By employing the systematic approach outlined in this guide, researchers can confidently characterize their synthesized compounds, ensuring the integrity of their structure-activity relationship studies and advancing their drug discovery programs.
References
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765–774. [Link]
-
Silva, A. M. G., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 893-911. [Link]
-
Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 533-539. [Link]
-
Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1982). NMR studies in the heterocyclic series XXIV—1H,13C and15N study of15N labelled indazoles. Magnetic Resonance in Chemistry, 20(4), 237-240. [Link]
-
Meenatchi, C. S., et al. (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1195–1200. [Link]
-
Sanna, C., et al. (2012). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7049-7052. [Link]
-
Meenatchi, C. S., et al. (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H- indazol-4-one: crystal structure and Hirshfeld surface analysis. IUCrData, 6(11), x211195. [Link]
-
Meenatchi, C. S., et al. (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetra- hydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. IUCrData, 6(11), x211195. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding (Vol. 134, pp. 1-61). Springer. [Link]
-
Hayes, P. G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 2005-2013. [Link]
-
Hayes, P. G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2005-2013. [Link]
-
Chandramouli, G. V. P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry, 9(4), 1676-1682. [Link]
-
Wang, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 14(16), 4242-4245. [Link]
-
Meenatchi, C. S., et al. (2021). (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1289–1293. [Link]
-
Doganc, F., & Göker, H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Research in Pharmacy, 28(4), 1466-1475. [Link]
-
Alkorta, I., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(10), 2548. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
-
Claramunt, R. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 433-442. [Link]
-
da Silva, J. F. M., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1056-1065. [Link]
-
Chandramouli, G. V. P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]
-
Shi, F., & Larock, R. C. (2010). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 12(12), 2824-2827. [Link]
-
Claramunt, R. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 433-442. [Link]
-
Patel, D. R., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 209-223. [Link]
-
Banfi, L., et al. (2016). Efficient synthesis of highly substituted tetrahydroindazolone derivatives. RSC Advances, 6(72), 68065-68073. [Link]
-
Sanna, C., et al. (2022). Computer-aided design, synthesis and evaluation of new SARS-CoV-2 M inhibitors based on 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Indazolone synthesis. [Link]
-
Degutytė, R., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 27(24), 8740. [Link]
-
Odell, L. R., et al. (2018). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. ChemistryOpen, 7(8), 628-632. [Link]
-
Silva, A. M. G., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 893-911. [Link]
Sources
- 1. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. journals.iucr.org [journals.iucr.org]
Safety Operating Guide
Operational Guide: Proper Disposal of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
Executive Summary & Chemical Identity
This guide mandates the standard operating procedures (SOP) for the disposal of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one (CAS: 1007-15-4). As a nitrogen-containing heterocyclic ketone, this compound requires specific oxidative destruction (incineration) to prevent environmental bioaccumulation.
Strict Prohibition: Under no circumstances shall this compound be disposed of via sanitary sewer systems (sink drains) or general municipal trash.
Chemical Profile
| Property | Specification |
| CAS Number | 1007-15-4 |
| Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| Physical State | Solid (typically beige or off-white powder) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; poorly soluble in water. |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, STOT-SE (Respiratory). |
Hazard Characterization & PPE (Pre-Disposal)
Before initiating disposal, the operator must acknowledge the specific hazards to select the correct Personal Protective Equipment (PPE). The "Why" behind the PPE is based on the compound's ability to irritate mucous membranes and its potential oral toxicity.
GHS Hazard Classification[1]
-
H302: Harmful if swallowed.[1]
-
H315 / H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Required PPE Matrix
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile Gloves (≥ 0.11 mm thickness) | Prevents dermal absorption. Double-glove if dissolving in penetrating solvents (e.g., DMSO). |
| Eye Protection | ANSI Z87.1 Safety Glasses with side shields | Protects against particulate dust or splashes during solution transfer. |
| Respiratory | N95 Mask or Fume Hood | Critical: This compound is a respiratory irritant. All solid handling must occur inside a certified fume hood to prevent inhalation of fines. |
| Body | Lab Coat (Buttoned) + Long Pants | Standard barrier protection against particulate drift. |
Waste Segregation Logic
Proper disposal relies on the chemical structure. Because CAS 1007-15-4 contains Nitrogen but no Halogens (Fluorine, Chlorine, Bromine, Iodine), it generally belongs in the Non-Halogenated waste stream, unless it is mixed with halogenated solvents during experimentation.
Decision Logic for Waste Stream Selection
The following diagram illustrates the decision-making process for segregating this specific compound.
Figure 1: Waste segregation decision tree based on physical state and solvent composition.
Disposal Protocols
Protocol A: Disposal of Pure Solid (Excess or Expired)
Objective: Safe containment of solid powder for high-temperature incineration.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with solid hazardous waste.
-
Transfer:
-
Place the waste container inside the fume hood.
-
Transfer the solid using a disposable spatula or powder funnel to minimize dust generation.
-
Do not wash the spatula in the sink; wipe it with a solvent-dampened paper towel (e.g., acetone) and dispose of the towel as solid hazardous waste.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Chemical Name: Write clearly: "6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one".
-
Constituents: 100%.
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.
Protocol B: Disposal of Reaction Mixtures (Liquids)
Objective: Segregation based on solvent compatibility to prevent cross-contamination of waste streams.
-
Identify the Solvent:
-
Scenario 1 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, Acetone, or Ethyl Acetate.
-
Pour into the Non-Halogenated Organic carboy (often black or white label).
-
-
Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.
-
Pour into the Halogenated Organic carboy (often red or yellow label).
-
-
-
Rinsing: Rinse the reaction vessel twice with a minimal amount of the compatible solvent. Add rinsate to the same waste container.
-
Documentation: Log the addition on the waste container's inventory sheet. Record the approximate mass of the indazol-4-one added.
Emergency Spill Response
In the event of a spill, immediate containment is required to prevent respiratory exposure to the dust.
Figure 2: Linear workflow for managing solid spills of CAS 1007-15-4.
Spill Cleanup Steps:
-
Isolate: Evacuate the immediate area if the spill is large (>50g) and outside a hood.
-
Dampen: Gently lay paper towels soaked in water or acetone over the powder. This prevents the "puff" of dust that occurs during dry sweeping.
-
Collect: Scoop the wet material into a sealable bag or jar.
-
Decontaminate: Wipe the surface with soap and water.[2] Treat the sponges/towels as hazardous waste.
Regulatory Compliance & RCRA Context
While 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is not explicitly "P-listed" or "U-listed" under 40 CFR 261.33, it must be managed as hazardous waste due to its toxicity profile and the "Cradle-to-Grave" liability of the generator.
-
EPA Waste Code: If the waste solution is ignitable (e.g., in acetone), it carries the D001 code. If it is a pure solid, it is often classified under state-specific codes for toxic organic solids or simply managed as non-regulated chemical waste destined for incineration.
-
Best Practice: Treat as RCRA Hazardous Waste . Ensure final disposal is via a permitted Treatment, Storage, and Disposal Facility (TSDF) capable of fuel blending or incineration.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).[4] Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 1,5,6,7-Tetrahydro-4H-indazol-4-one. National Library of Medicine. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
Executive Safety Summary & Risk Assessment
6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is a bicyclic heterocyclic building block, frequently employed as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), including HCV polymerase inhibitors and kinase modulators.
While specific toxicological data for this precise methylation pattern is often proprietary or limited, structural analogs (tetrahydroindazoles) exhibit confirmed biological activity and irritant properties. Therefore, this guide applies the Precautionary Principle , categorizing the substance as a Potent Compound (Occupational Exposure Band 3) until proven otherwise.
Hazard Identification (GHS Classification based on Structural Analogs)
-
H302: Harmful if swallowed (Acute Toxicity, Oral).
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.[4]
-
Sensitization Risk: Indazole derivatives have potential sensitizing properties; dermal contact must be strictly prevented.
The PPE Matrix: A Self-Validating Defense System
This protocol does not rely on single barriers.[3][5] It uses a "Redundancy Layering" approach where the failure of one barrier (e.g., a glove tear) is mitigated by a secondary layer.
Personal Protective Equipment Specifications
| Protection Zone | Core Requirement | Technical Specification & Rationale |
| Respiratory | Engineering Control First | Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary (if outside hood): Full-face respirator with P100 (HEPA) cartridges. Rationale: As a dry powder, electrostatic dispersion is the highest risk vector for inhalation [1]. |
| Dermal (Hands) | Double-Gloving Protocol | Inner Layer: 4 mil Nitrile (High dexterity, white/blue). Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff). Rationale: Indazoles are lipophilic. Double gloving provides >480 min breakthrough time and visual indication of breach [2]. |
| Ocular | Sealed Protection | Chemical Splash Goggles (Indirect venting). Note: Safety glasses are insufficient for handling fine powders that can bypass side shields. |
| Body | Barrier Integrity | Lab Coat: Tyvek® or chemically resistant synthetic (buttoned to neck). Footwear: Closed-toe, non-perforated leather/synthetic. Shoe covers recommended for weighing areas. |
Operational Protocol: From Storage to Synthesis
Phase A: Reception & Storage[1][2][3]
-
Verification: Upon receipt, verify the CAS (often associated with analogs like 16315-16-5 or 2305-79-5 ) and physical state (typically off-white powder).
-
Environment: Store in a cool, dry place (
). Keep container tightly closed to prevent hygroscopic clumping, which increases handling risks.
Phase B: Weighing & Solubilization (Critical Control Point)
-
Static Hazard: Heterocyclic powders are prone to static charge. Use an ionizing bar or anti-static gun inside the balance enclosure.
-
The "Zero-Dust" Transfer Method:
-
Tare the receiving vessel (flask) with its cap/septum loosely on.
-
Open the source container only inside the fume hood.
-
Use a disposable antistatic spatula.
-
After transfer, wipe the spatula with a solvent-dampened Kimwipe inside the hood before disposal to prevent dust migration.
-
Phase C: Reaction Monitoring
-
Solvent Choice: When solubilizing in DCM or Ethyl Acetate, be aware that the lipophilicity facilitates skin absorption. The "Double-Gloving" rule is non-negotiable here.
-
TLC/HPLC Sampling: Use long-needle syringes to withdraw aliquots through septa. Avoid opening the reaction vessel to the atmosphere to minimize vapor exposure.
Visualized Workflow & Decision Logic
Workflow: Safe Handling Lifecycle
This diagram illustrates the "Closed Loop" philosophy—the compound is never exposed to the open lab environment.
Figure 1: Operational workflow ensuring containment at every stage.
Emergency Response Logic: Spill Management
Immediate decision-making protocol for accidental release.
Figure 2: Decision tree for spill remediation, prioritizing dust suppression.
Waste Disposal & Deactivation[3][7]
Do not dispose of down the drain. The indazole ring structure is stable and potentially ecotoxic [3].
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a dedicated "Solid Hazardous Waste" bin (yellow bag/container).
-
Liquid Waste:
-
Halogenated: If dissolved in DCM or Chloroform.
-
Non-Halogenated: If dissolved in Acetone, MeOH, or EtOAc.
-
Labeling: Clearly mark tags with "Contains 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one - Potential Irritant/Bioactive."
-
-
Decontamination: Wipe down all surfaces with a 10% soap/water solution followed by 70% Ethanol. The soap helps lift the lipophilic compound, while ethanol ensures final cleaning.
References
-
Fisher Scientific. (2025).[6] Safety Data Sheet: 4,5,6,7-Tetrahydro-1H-indazole (Analog). Retrieved from
-
PubChem. (2025).[7] Compound Summary: 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one (Structural Analog). National Library of Medicine. Retrieved from [7]
-
Sigma-Aldrich. (2024). Safety Data Sheet: Indazole Derivatives & Handling. Retrieved from
-
BenchChem. (2025). Biological Activity of Tetrahydroindazol-4-one Derivatives. Retrieved from
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicals.basf.com [chemicals.basf.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | C10H13NO | CID 2752284 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
